The table below summarizes the fundamental chemical and physical properties of NADPH tetrasodium salt:
| Property | Description |
|---|---|
| CAS Number | 2646-71-1 [1] [2] [3] |
| Chemical Formula | C({21})H({26})N({7})Na({4})O({17})P({3}) [1] [2] [4] |
| Molecular Weight | 833.35 g/mol [1] [2] [4] |
| Synonyms | β-NADPH; NADPH (sodium salt); Nicotinamide adenine dinucleotide phosphate (reduced form) [1] [2] |
| Physical Form | Yellow solid [4] [3] |
| Purity | Typically ≥90% to ≥95% (HPLC/enzymatic) [2] [3] |
| Solubility | Highly soluble in water (e.g., 50 mg/mL) [3]. Also soluble in DMSO [4]. |
This compound is indispensable in maintaining cellular redox balance and facilitating crucial metabolic pathways. The following diagram illustrates its core functions and the interconnected pathways it supports:
The primary roles of this compound in research include:
This section outlines practical methodologies for using this compound in research settings, based on cited literature.
A study investigating excitotoxicity used this compound in primary cortical neurons [4]:
The same study extended its findings to an in vivo rat model [4]:
Proper handling and storage are critical for maintaining the stability and efficacy of this reagent.
| Aspect | Specification |
|---|---|
| Storage Temperature | -20°C [4] [3] |
| Storage Conditions | Desiccated (hygroscopic); store under nitrogen; keep away from direct sunlight and moisture [4] [3]. |
| Stability in Solution | Reconstituted solutions can be aliquoted and stored at -20°C, remaining stable for up to 2 months [3]. |
| Safety (GHS) | Signal Word: Warning Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [1]. |
This compound is a cornerstone reagent in life science research, and its demand is growing in tandem with advancements in biotechnology [6] [7]. The market growth is driven by:
NADPH tetrasodium salt is the reduced form of nicotinamide adenine dinucleotide phosphate. Its primary biochemical role is to act as a universal electron donor in reactions catalyzed by dehydrogenase and reductase enzymes [1] [2] [3]. By donating electrons, it drives a wide array of essential cellular processes.
The table below summarizes its key functions:
| Function | Biological Role & Significance |
|---|---|
| Reductive Biosynthesis | Serves as a crucial cofactor in the synthesis of nucleotides, proteins, and fatty acids, which are essential for biomass formation and cell replication [4] [5]. |
| Antioxidant Defense | Essential for neutralizing reactive oxygen species (ROS). It is used by glutathione reductase (GR) to regenerate reduced glutathione (GSH), a major cellular antioxidant [4] [5] [6]. |
| Cellular Redox Balance | The NADPH/NADP+ ratio is a key indicator of the cellular redox state and reductive capacity. This ratio is regulated by a network of enzymes and signaling pathways [6] [7]. |
| Ferroptosis Inhibition | Acts as an endogenous inhibitor of ferroptosis, a form of regulated cell death intimately linked to metabolism and redox biology [4] [8]. |
The following diagram illustrates the central role of NADPH in key cellular redox pathways:
NADPH as an electron donor in key cellular defense pathways [6].
This compound is indispensable in laboratory research, enabling studies across various fields.
| Application Area | Specific Use-Cases & Research Context |
|---|---|
| Enzyme Reaction Studies | Used as a reagent for in vitro studies of enzyme reactions, including those involving cytochrome P450 enzymes [4] [1]. |
| Cancer Metabolism & Therapeutics | Essential for research into cancer cell metabolism. Cancer cells reprogram NADPH metabolism to support their high antioxidant demand and biosynthetic needs, making them vulnerable to oxidative stress, a key therapeutic insight [4]. |
| Redox Biology & Oxidative Stress | Used to study the role of glutathione and other systems in maintaining cellular health and responding to oxidative damage [4] [6]. |
| Metabolic Stability Assays | Employed in microsomal assays, a key tool in drug development, to evaluate the metabolic stability of potential drug candidates [1]. |
For laboratory work, specific quantitative data and established protocols are crucial for experimental success.
The following table consolidates key physical and handling information from commercial and research sources:
| Parameter | Specification / Value |
|---|---|
| Molecular Weight | 833.35 g/mol [8] |
| Solubility in Water | 50 mg/mL [1] [2] or 35-100 mg/mL (with sonication recommended) [8] [5] |
| Purity | ≥90% (HPLC), ≥93% (enzymatic) [1] [2] |
| Appearance | Yellow solid [1] [8] [2] |
| Storage Conditions | -20°C, desiccated (hygroscopic) [1] [2] |
| Solution Stability | Reconstituted stock solutions are stable for up to 2 months at -20°C [1] [2] |
Spectrophotometry is a fundamental method for quantifying NADPH and related molecules in biological samples like blood and tissues [6]. The reduced form (NADPH) absorbs light at 340 nm, allowing for direct measurement.
A generalized workflow for measuring NADPH concentration is as follows:
Generalized workflow for spectrophotometric NADPH measurement [6].
Key Considerations:
Nicotinamide adenine dinucleotide phosphate (NADPH) serves as an essential electron donor in all biological systems, providing the reducing power necessary for antioxidant defense and reductive biosynthesis. NADPH exists as a phosphorylated derivative of NADH, with the phosphorylation occurring at the 2' position of the adenosine ribose moiety. This structural modification allows NADPH to be recognized by distinct enzymes, primarily those involved in anabolic processes and antioxidant systems rather than catabolic pathways. The NADP+/NADPH couple maintains a highly reduced redox potential of approximately -400 mV in both mitochondrial and cytosolic compartments, enabling it to serve as a potent cellular reductant [1].
The intracellular concentration and compartmentalization of NADPH are tightly regulated, with varying levels across different tissues and cell types. Research indicates that in HeLa cells, the NADPH concentration is approximately 3.1 ± 0.3 µM in the cytosol and 37 ± 2 µM in the mitochondrial matrix, highlighting the particular importance of mitochondrial NADPH pools [1]. In rat liver tissue, total NADP(H) content is about 420 nmol/g wet weight, with 59% localized to mitochondria, underscoring the critical role of mitochondrial NADPH in hepatic antioxidant defense [1]. The redox balance between NADP+ and NADPH is crucial for maintaining cellular antioxidant capacity, as NADPH provides the reducing equivalents necessary to regenerate key antioxidant molecules including glutathione (GSH) and thioredoxin (TRX) from their oxidized forms [1].
NADPH serves as the primary electron donor for multiple crucial antioxidant systems within cells, allowing for the neutralization of reactive oxygen species (ROS) and maintenance of redox homeostasis. The glutathione and thioredoxin systems represent the two major NADPH-dependent antioxidant pathways, each with distinct but complementary functions [1]. Through these systems, NADPH plays an indispensable role in preventing the accumulation of oxidative damage that can lead to cellular dysfunction and various pathological conditions.
Glutathione System: The tripeptide glutathione (γ-glutamyl-cysteinyl-glycine) exists in either a reduced (GSH) or oxidized (GSSG) state. Glutathione reductase (GSR) catalyzes the reduction of GSSG to GSH using NADPH as an essential cofactor, maintaining the cellular GSH/GSSG ratio which is a critical indicator of cellular redox status. The reduced glutathione then serves as a co-substrate for glutathione peroxidase (GPX), which reduces hydrogen peroxide (H₂O₂) and lipid hydroperoxides to water and corresponding alcohols, respectively [1]. This system is particularly important for protecting cells against hydrogen peroxide toxicity and maintaining the reduced state of protein thiol groups.
Thioredoxin System: The thioredoxin system represents another major NADPH-dependent antioxidant pathway. Thioredoxin reductase (TXNRD) utilizes NADPH to reduce oxidized thioredoxin (TXN), which then functions to reduce protein disulfides and hydrogen peroxide through peroxiredoxins (PRDX) [2]. This system is essential for regulating redox-sensitive signaling pathways and protecting against oxidative damage to proteins. The mitochondrial isoform, TXNRD2, depends specifically on mitochondrial NADPH for its activity, highlighting the compartmentalization of NADPH-dependent antioxidant defense [2].
Catalase Reactivation: Beyond the glutathione and thioredoxin systems, NADPH plays a direct role in maintaining catalase activity. In some cell types, NADPH binds to this critical H₂O₂-disposing enzyme and reactivates it after it has been inactivated by hydrogen peroxide, providing an additional layer of protection against hydrogen peroxide-mediated oxidative stress [1].
Table 1: Major NADPH-Dependent Antioxidant Systems
| Antioxidant System | Key Enzymes | NADPH-Dependent Reaction | Primary Function |
|---|---|---|---|
| Glutathione System | Glutathione reductase (GSR) | GSSG + NADPH + H⁺ → 2GSH + NADP⁺ | Regeneration of reduced glutathione for peroxide detoxification |
| Thioredoxin System | Thioredoxin reductase (TXNRD) | TXN_(oxidized) + NADPH + H⁺ → TXN_(reduced) + NADP⁺ | Reduction of protein disulfides and peroxiredoxins |
| Catalase System | Catalase | NADPH binds and reactivates catalase after H₂O₂ inactivation | Direct decomposition of H₂O₂ to H₂O and O₂ |
Paradoxically, while NADPH is crucial for antioxidant defense, it also serves as a substrate for NADPH oxidases (NOX), which are specialized enzymes that generate reactive oxygen species as signaling molecules. The NOX family consists of seven members (NOX1-5 and DUOX1-2) that differ in their tissue distribution, regulation, and subcellular localization [3] [4]. These enzymes catalyze the transfer of electrons from NADPH to molecular oxygen, producing either superoxide anion (O₂⁻) or hydrogen peroxide (H₂O₂) [4].
NOX enzymes are now recognized as major sources of deliberate ROS production in response to specific physiological stimuli, with these ROS molecules serving as important second messengers in cellular signaling pathways [4]. The dual role of NADPH in both generating and neutralizing ROS illustrates the sophisticated balance cells maintain in redox regulation. For instance, NOX-derived ROS have been implicated in various physiological processes including host defense through the Toll-Like Receptor-ROS-NOX signaling axis in phagocytic cells [4], cellular proliferation, gene expression regulation, and wound healing responses [3] [4].
The following diagram illustrates the central role of NADPH in maintaining cellular redox balance through both antioxidant defense and regulated ROS signaling:
NADPH mediates both antioxidant defense and regulated ROS signaling.
Cellular NADPH homeostasis is maintained through several metabolic pathways that have been found to undergo adaptive alterations in various disease states, including cancer. The relative contribution of each pathway to total NADPH production varies depending on cell type, metabolic state, and environmental conditions [1]. Research indicates that in proliferating cells, the pentose phosphate pathway (PPP), folate-mediated one-carbon metabolism, and malic enzymes serve as major contributors to cellular NADPH pools [1].
Pentose Phosphate Pathway (PPP): The oxidative branch of the PPP represents the primary source of cytosolic NADPH through two NADPH-generating reactions. First, glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, catalyzes the conversion of glucose-6-phosphate to 6-phosphogluconolactone while reducing NADP+ to NADPH. Subsequently, 6-phosphogluconate dehydrogenase (6PGD) catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, generating a second molecule of NADPH [1]. G6PD expression and activity are frequently elevated in various cancer types, including bladder, breast, prostate, and gastric cancers, to meet the heightened demands for both NADPH and ribose-5-phosphate for nucleotide synthesis [1].
Malic Enzymes (ME): Three malic enzyme isoforms contribute to NADPH generation in different cellular compartments. ME1 localizes to the cytosol and catalyzes the oxidative decarboxylation of malate to pyruvate while generating NADPH. The mitochondrial isoform ME3 performs a similar reaction, contributing to the mitochondrial NADPH pool. These enzymes provide important links between carbohydrate metabolism, the tricarboxylic acid (TCA) cycle, and NADPH production [1].
Isocitrate Dehydrogenase (IDH): NADP+-dependent isocitrate dehydrogenases exist in both cytosolic (IDH1) and mitochondrial (IDH2) isoforms. These enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate while reducing NADP+ to NADPH. Among mitochondrial NADPH-producing enzymes, IDH2 is considered a major source of NADPH for mitochondrial glutathione and thioredoxin antioxidant systems [2]. Experimental evidence demonstrates that IDH2 overexpression increases cellular resistance to oxidative stress, while IDH2 deficiency results in elevated ROS levels and pathological conditions such as cardiac hypertrophy [2].
Mitochondrial Transhydrogenase (NNT): Located in the inner mitochondrial membrane, NNT functions as a proton pump that catalyzes the hydride transfer between NADH and NADP+, utilizing the proton-motive force to drive the reduction of NADP+ to NADPH. This enzyme represents an important mechanism for maintaining the mitochondrial NADPH pool independently of carbon flow through metabolic pathways [2].
Folate Metabolism: The folate-mediated one-carbon metabolism contributes to NADPH generation through the activity of methylenetetrahydrofolate dehydrogenase (MTHFD) enzymes. This pathway has been identified as a significant contributor to NADPH production in certain cancer cells, particularly under conditions where the PPP is compromised [1].
Table 2: Major Cellular NADPH Production Pathways
| Pathway | Key Enzymes | Subcellular Localization | Relative Contribution | Regulation in Cancer |
|---|---|---|---|---|
| Pentose Phosphate Pathway | G6PD, 6PGD | Cytosol | High (especially in proliferative cells) | Frequently upregulated |
| Malic Enzymes | ME1, ME3 | Cytosol (ME1), Mitochondria (ME3) | Moderate to High | Context-dependent upregulation |
| Isocitrate Dehydrogenase | IDH1, IDH2 | Cytosol (IDH1), Mitochondria (IDH2) | Moderate | Mutations in IDH1/2 common in gliomas, AML |
| Mitochondrial Transhydrogenase | NNT | Mitochondria | Variable (tissue-dependent) | Often dysregulated |
| Folate Metabolism | MTHFD1, MTHFD2 | Cytosol, Mitochondria | Moderate | Frequently upregulated |
| NAD Kinases | NADK, MNADK | Cytosol, Mitochondria | Foundational (NADP+ synthesis) | Mutations and overexpression observed |
The de novo synthesis of NADPH begins with NAD kinases (NADKs), which catalyze the phosphorylation of NAD+ to form NADP+ [1]. These foundational enzymes exist in both cytosolic (cNADK) and mitochondrial (mNADK) isoforms and create the NADP+ pool that various dehydrogenases then reduce to NADPH. The expression and activity of NADKs are frequently altered in cancer, with The Cancer Genome Atlas (TCGA) database indicating both cNADK overexpression and the presence of several cNADK mutants across multiple tumor types [1].
Notably, a novel cNADK mutant, NADK-I90F, identified in pancreatic ductal adenocarcinoma (PDAC) patients, exhibits a lower Km and higher Vmax for NAD+ compared to wild-type cNADK, resulting in enhanced enzyme activity [1]. Cells expressing this mutant demonstrate elevated NADPH levels and reduced ROS levels, highlighting the importance of NADK activity in maintaining redox balance. In diffuse large B-cell lymphoma (DLBCL) and colon cancer, silencing cNADK with shRNA impairs the NADPH pool and suppresses cancer cell growth, further supporting the therapeutic potential of targeting NADK in cancer treatment [1].
The following diagram illustrates the major cellular pathways involved in NADPH production and their subcellular compartmentalization:
Major cellular pathways for NADPH production and their compartmentalization.
Accurate measurement of NADPH levels and the NADP+/NADPH ratio is essential for understanding cellular redox status. Several well-established methods exist for quantifying NADPH in biological samples:
Spectrophotometric Assays: The enzymatic cycling method allows for separate quantification of NADP+ and NADPH in cell extracts. In this approach, cell extracts are prepared in Triton X-100-containing buffer followed by sonication and centrifugation. The supernatant is then divided for three measurements: (1) initial reading at 340 nm to determine total NADPH and NADH (A1); (2) measurement after incubation with G6PD to convert all NADP+ to NADPH (A2); and (3) measurement after incubation with glutathione reductase to convert all NADPH to NADP+ (A3). Calculations based on these values allow determination of NADP+, NADPH, and their ratio [5]. This method provides a reliable assessment of the cellular NADPH status but requires careful handling to prevent oxidation of samples.
Fluorometric Methods: NADH and NADPH peroxidase activities can be measured by monitoring the oxidation of NAD(P)H at 340 nm (ε = 6220 M⁻¹ cm⁻¹) in cell-free extracts. The reaction is typically initiated by adding H₂O₂ (2 mM) to a mixture containing cell-free extracts diluted in Tris-HCl buffer (50 mM, pH 7.6) with NADH or NADPH concentrations ranging from 50 to 500 μM. Control samples without bacterial cell-free extracts account for non-enzymatic oxidation [6]. This approach allows for kinetic characterization of NAD(P)H-dependent peroxidase activities and can be adapted for high-throughput screening.
Colorimetric/Fluorometric Kits: Commercial kits are available that utilize probes that react with H₂O₂ in a peroxidase-catalyzed reaction to generate colored or fluorescent products measurable at 570 nm or with excitation/emission at 535/587 nm, respectively. These kits offer convenience and compatibility with multi-well plate formats, enabling higher throughput analysis of NADPH-dependent enzyme activities [6].
Comprehensive kinetic analysis of NADPH-related enzymes provides critical insights into their functional properties and regulatory mechanisms:
Temperature and pH Dependence: Studies of NADH and NADPH peroxidases from intestinal sulfate-reducing bacteria have demonstrated that these enzymes typically exhibit optimal activity at 35°C and pH 7.0, reflecting physiological conditions [6]. Such characterization is essential for establishing appropriate assay conditions and understanding enzyme function in different cellular environments.
Michaelis-Menten Kinetics: Determination of Km and Vmax values for NADPH-dependent enzymes under various physiological conditions reveals important regulatory information. For example, research on intestinal sulfate-reducing bacteria has shown noticeable differences in Michaelis constants (Km) during exponential and stationary growth phases, with Desulfomicrobium orale Rod-9 exhibiting much higher Km values compared to Desulfovibrio piger Vib-7 [6]. These kinetic differences suggest adaptive regulation of enzyme efficiency based on metabolic demands and growth phase.
Inhibitor Studies: The use of specific inhibitors such as 6-amino-NADP (6AN), an NADPH antimetabolite that blocks various NADP/NADPH-dependent enzymes including G6PD and 6-phosphogluconate dehydrogenase, provides insights into NADPH-dependent processes [5]. Treatment with 6AN has been shown to induce necrosis in oligodendrocyte precursor cells preceded by increased superoxide production, NADPH depletion, and reduced glutathione supply, demonstrating the critical role of NADPH in cell survival [5].
Table 3: Key Methodologies for Studying NADPH in Antioxidant Defense
| Method Category | Specific Technique | Key Measurable Parameters | Applications | Considerations |
|---|---|---|---|---|
| NADPH Quantification | Enzymatic Cycling Assay | NADP+, NADPH, NADP+/NADPH ratio | Assessment of cellular redox status | Susceptible to oxidation artifacts; requires rapid processing |
| Enzyme Activity | Spectrophotometric Monitoring | NAD(P)H oxidation at 340 nm | Kinetic analysis of NADPH-dependent enzymes | Requires clear solutions; limited sensitivity |
| Enzyme Activity | Fluorometric Probes | Peroxidase activity with excitation/emission at 535/587 nm | High-throughput screening of enzyme inhibitors | Potential interference from fluorescent compounds |
| Metabolic Flux | Isotopic Tracer Analysis | Contribution of different pathways to NADPH production | Determination of pathway relative contributions | Technically challenging; requires specialized instrumentation |
| Functional Assessment | Inhibitor Studies (e.g., 6AN) | Cell viability, ROS levels, glutathione status | Evaluation of NADPH essentiality in specific cell types | Potential off-target effects |
The metabolic reprogramming of NADPH homeostasis in cancer cells represents a promising therapeutic target. Compared to non-malignant cells, cancer cells typically maintain elevated NADPH levels to support both their enhanced antioxidant defense requirements and increased biosynthetic activities [1]. This adaptation renders cancer cells particularly dependent on NADPH-generating pathways while simultaneously making them more vulnerable to disruptions in NADPH metabolism.
Targeting NADPH Production: Several NADPH-producing enzymes show altered expression or activity in cancer cells. G6PD overexpression has been documented in numerous cancer types, including bladder, breast, prostate, and gastric cancers [1]. Similarly, both cytosolic and mitochondrial NAD kinases frequently show increased expression or activating mutations in tumors. The NADK-I90F mutant identified in pancreatic cancer exhibits enhanced enzymatic activity, leading to elevated NADPH levels and reduced ROS [1]. These findings support the therapeutic potential of inhibiting specific NADPH-producing enzymes to selectively target cancer cells.
Exploiting ROS Sensitivity: An alternative approach involves further increasing ROS levels in cancer cells by inhibiting NADPH-dependent antioxidant systems, potentially pushing cells beyond their redox adaptive capacity. This strategy aims to induce lethal oxidative stress specifically in cancer cells while sparing normal cells with more robust redox homeostasis. Preclinical studies have demonstrated that suppression of NADPH generation through cNADK silencing impairs NADPH pools and suppresses cancer cell growth in models of diffuse large B-cell lymphoma and colon cancer [1].
Combination Therapies: Targeting NADPH metabolism may also enhance the efficacy of conventional chemotherapeutic agents, many of which already induce oxidative stress as part of their mechanism of action. By compromising the cancer cells' ability to maintain redox homeostasis, NADPH pathway inhibitors could sensitize tumors to standard treatments, potentially overcoming resistance mechanisms [1].
Beyond oncology, NADPH metabolism represents a therapeutic target for various other conditions associated with oxidative stress:
Neurodegenerative Diseases: Age-related neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by increased oxidative stress and mitochondrial dysfunction. The critical role of NADPH in maintaining mitochondrial antioxidant defense, particularly through IDH2 as the major supplier of NADPH for mitochondrial GSR and TXNRD2, highlights its potential therapeutic relevance [2]. Evidence suggests that enhancing NADPH availability may protect neuronal cells against oxidative damage and slow disease progression.
Hearing Loss: Research has implicated mitochondrial dysfunction and oxidative stress in age-related hearing loss (ARHL). The NADP+/NADPH couple is essential for maintaining the mitochondrial antioxidant defense systems in cochlear cells, including hair cells, spiral ganglion neurons, and stria vascularis cells, which are exquisitely sensitive to energy metabolism disturbances [2]. Studies of IDH2, thought to be the major supplier of NADPH for the mitochondrial antioxidant system, have shown that IDH2 overexpression increases resistance to oxidative stress, while IDH2 deficiency increases ROS levels in both rodent models and human cell lines [2].
Inflammatory Conditions: The role of NADPH oxidases in generating ROS for immune defense also connects NADPH metabolism to inflammatory disorders. Patients with chronic granulomatous disease (CGD) who have defective NOX2 activity experience heightened susceptibility to bacterial and fungal infections due to impaired respiratory burst in phagocytic cells [3]. Conversely, excessive NOX-derived ROS production contributes to the pathogenesis of various inflammatory conditions, suggesting that modulation of NADPH availability or NOX activity could have therapeutic benefits in specific inflammatory contexts.
NADPH serves as a central regulator of cellular redox homeostasis, functioning as the primary electron donor for crucial antioxidant systems while also participating in regulated ROS generation for signaling purposes. The complex network of NADPH-producing pathways, including the pentose phosphate pathway, malic enzymes, isocitrate dehydrogenases, and mitochondrial transhydrogenase, allows cells to maintain appropriate NADPH levels under varying metabolic conditions. The compartmentalization of NADPH pools between cytosol and mitochondria further enables spatially coordinated antioxidant defense and biosynthetic processes.
The growing understanding of NADPH metabolism has revealed its significant therapeutic potential, particularly in cancer treatment where the reprogramming of NADPH homeostasis represents a metabolic vulnerability of malignant cells. Both the direct targeting of NADPH-producing enzymes and the strategic disruption of NADPH-dependent antioxidant systems offer promising approaches for selective cancer therapy. Beyond oncology, interventions aimed at modulating NADPH availability may also hold promise for addressing neurodegenerative disorders, hearing loss, inflammatory conditions, and other pathologies characterized by oxidative stress.
The table below summarizes the key physical and chemical characteristics of this compound for your experimental planning [1] [2] [3].
| Property | Specification | Source / Assay |
|---|---|---|
| CAS Number | 2646-71-1 | [1] [2] [4] |
| Molecular Formula | C₂₁H₂₆N₇Na₄O₁₇P₃ (anhydrous basis) | [1] [2] |
| Molecular Weight | 833.35 g/mol (hydrate form); 741.4 g/mol (anhydrous calc.) | [1] [2] |
| Purity | ≥90% to ≥95% | HPLC [1] [4] |
| Appearance | White to light yellow powder | [1] [4] |
| Solubility in Water | 50 mg/mL (clear, yellow solution) | [1] [4] |
| Solubility in DMSO/EtOH | Insoluble | [3] |
| Long-Term Storage | -20°C, desiccated (hygroscopic) | [1] [4] |
Proper handling is critical for maintaining the integrity of NADPH in your experiments due to its sensitivity.
Accurately measuring intracellular NADPH/NADP+ ratios is challenging due to metabolite interconversion during extraction. The following method, validated with LC-MS, minimizes this issue [5]:
This workflow is summarized in the following diagram:
NADPH is an essential electron donor in cells, primarily driving biosynthetic processes and maintaining redox balance. Its functions can be categorized into three main areas [6] [7]:
These functions are supplied by NADPH generated through several key metabolic pathways, with the relative contribution of each pathway varying by cell type and metabolic demand [6] [7].
| Feature | NADH / NAD+ | NADPH / NADP+ |
|---|---|---|
| Primary Redox Role | Catabolic processes; electron donor for ATP generation [1] [2] | Anabolic processes and antioxidant defense; electron donor for biosynthesis and ROS clearance [1] [2] |
| Major Metabolic Pathways | Glycolysis, TCA Cycle, Oxidative Phosphorylation [3] [4] | Pentose Phosphate Pathway (PPP), Folate metabolism, Malic Enzyme, Isocitrate Dehydrogenase [4] [5] |
| Cellular Redox State | Lower NAD+/NADH ratio (e.g., can be <1 in some tissues); favors oxidized state in liver [4] [6] | High NADPH/NADP+ ratio (typically 1 to 1000/1); strongly favors reduced state [4] |
| Key Metabolic Node | NAD+ Kinases (NADKs) phosphorylate NAD+ to form NADP+ [2] [6] | |
| Subcellular Compartmentalization | Independently regulated pools in cytosol and mitochondria [5] | Independently regulated pools in cytosol and mitochondria [7] [5] |
| Primary Cellular Function | Energy metabolism; substrate for sirtuins and PARPs [8] [6] | Redox defense (GSH regeneration), biosynthetic pathways (fatty acids, cholesterol), and NOX enzyme signaling [9] [10] [4] |
The distinct roles of NADH and NADPH are enforced through strict metabolic channeling and compartmentalization. The following diagram illustrates the primary generation and consumption pathways for each cofactor in a mammalian cell.
This segregation allows the cell to maintain a high NADPH/NADP+ ratio for reductive biosynthesis and defense, while utilizing the NAD+/NADH couple for efficient energy extraction.
Accurately measuring these labile cofactors is technically challenging. Recent advances highlight critical methodological considerations.
The NADH and NADPH systems are implicated in a wide range of diseases, making them attractive therapeutic targets.
This compound (β-Nicotinamide-adenine dinucleotide phosphate, reduced form; CAS 2646-71-1) is a critical coenzyme that serves as a primary electron donor in numerous biological reactions critical to pharmaceutical research and drug development. This phosphorylated redox cofactor exists as a tetrasodium salt to enhance its solubility in aqueous solutions, facilitating its application across various in vitro biochemical assays. With a molecular weight of 833.35 g/mol and molecular formula of C21H26N7O17P3•4Na, this compound typically has a purity ≥95% and appears as a yellow solid that is hygroscopic and soluble in water (50 mg/mL). Proper storage at -20°C in desiccated conditions is essential for maintaining stability, with reconstituted solutions remaining stable for up to 2 months at -20°C [1] [2].
The fundamental biological significance of NADPH stems from its role as a crucial cofactor in metabolic and biosynthetic pathways. It is particularly essential in reductive biosynthesis, antioxidant defense mechanisms through regenerating reduced glutathione, and detoxification processes within cells. NADPH serves as the primary electron donor for enzymes such as cytochrome P450 monooxygenases, nitric oxide synthases, and NADPH oxidases, making it indispensable for studying drug metabolism, oxidative stress responses, and cellular signaling pathways. Its involvement in neutralizing reactive oxygen species (ROS) and maintaining cellular redox balance further underscores its importance in pharmacological and toxicological research [1] [3] [4].
Accurate quantification of NADPH is fundamental to reliable enzyme kinetics studies. Multiple detection methods are available, each with distinct advantages and limitations. The reduced form of NADPH exhibits strong absorption at 340 nm due to its nicotinamide moiety, which forms the basis for traditional spectrophotometric assays. However, more recent advancements have introduced colorimetric approaches that offer enhanced sensitivity and adaptability to high-throughput screening formats [5].
The WST-8 colorimetric method represents a significant advancement in NADPH detection sensitivity. This assay leverages the reduction of the tetrazolium salt WST-8 by NADPH in the presence of an electron mediator (1-methoxy-5-methylphenazium methylsulfate) to produce a water-soluble formazan dye with maximum absorption at 450 nm. This method demonstrates approximately 5-fold greater sensitivity compared to traditional absorbance measurement at 340 nm, with a limit of detection (LOD) of 0.3 nmole versus 1.7 nmole for the conventional method. The WST-8 assay exhibits excellent reproducibility with a Z' factor of 0.9, making it particularly suitable for high-throughput screening applications and quantitative dehydrogenase assays where low NADPH concentrations must be detected with precision [5].
Table 1: Comparison of NADPH Detection Methods
| Method | Principle | Limit of Detection | Linear Range | Advantages | Limitations |
|---|---|---|---|---|---|
| UV Spectrophotometry | Absorbance at 340 nm | 1.7 nmole | 1-100 µM | Simple, direct measurement | Lower sensitivity, interference from other chromophores |
| WST-8 Colorimetric | Formazan formation at 450 nm | 0.3 nmole | 0.1-50 µM | High sensitivity, adaptable to HTS | Additional reagents required |
| Fluorimetry | Intrinsic fluorescence | ~0.5 nmole | 0.5-75 µM | Enhanced sensitivity | Equipment cost, potential quenching |
| Electrochemical | Oxidation potential | Varies with electrode | Varies | Potential for real-time monitoring | Electrode fouling, interference |
For quantitative applications, establishing a standard curve is essential for both traditional and colorimetric methods:
WST-8 Method: Prepare NADPH standards in the range of 0-100 µM in appropriate buffer (typically 20 mM Tris-HCl, pH 8.0). Add WST-8/1-mPMS mixture (final concentration: 10-50 µM WST-8) and incubate for 5-30 minutes at 37°C. Measure absorbance at 450 nm with reference at 600 nm. The assay exhibits linear response between 0.1-50 µM NADPH [5].
Traditional 340 nm Method: Prepare NADPH standards similarly without WST-8 components. Measure direct absorbance at 340 nm against blank. The molar extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹ [3] [5].
Cytochrome P450 enzymes represent a major focus in drug metabolism studies, and this compound serves as an essential cofactor in these systems. The following protocol outlines a comprehensive approach for assessing CYP inhibition kinetics using human liver microsomes (HLMs) or recombinant CYP isoforms [6]:
Reaction Setup: Prepare incubation mixtures consisting of:
Pre-incubation: Warm mixtures for 5 minutes at 37°C in a shaking water bath
Reaction Initiation: Add this compound (final concentration: 1 mg/mL, approximately 1.2 mM)
Incubation: Maintain at 37°C for predetermined time (typically 10-60 minutes)
Reaction Termination: Add equal volume of ice-cold acetonitrile or methanol
Analysis: Quantify metabolite formation using HPLC-MS/MS with appropriate transitions [6]
Table 2: CYP Isoform-Specific Probe Substrates and Reaction Conditions
| CYP Isoform | Probe Substrate | Typical Substrate Concentration | Metabolite Measured | NADPH Concentration |
|---|---|---|---|---|
| CYP1A2 | Phenacetin | 50 µM | Acetaminophen | 1.2 mM |
| CYP2A6 | Coumarin | 5 µM | 7-Hydroxycoumarin | 1.2 mM |
| CYP2C9 | Tolbutamide | 100 µM | 4-Hydroxytolbutamide | 1.2 mM |
| CYP2C19 | S-Mephenytoin | 50 µM | 4-Hydroxymephenytoin | 1.2 mM |
| CYP2D6 | Metoprolol | 50 µM | α-Hydroxymetoprolol | 1.2 mM |
| CYP2E1 | Chlorzoxazone | 100 µM | 6-Hydroxychlorzoxazone | 1.2 mM |
| CYP3A4 | Midazolam | 5 µM | 1-Hydroxymidazolam | 1.2 mM |
NADPH oxidases purposefully generate reactive oxygen species (ROS) and represent important targets in immunomodulation, fibrosis, and cancer research. The following protocol outlines a spectrophotometric method for assessing NOX activity [3] [7]:
Sample Preparation: Prepare cell lysates or membrane fractions containing NOX enzymes
Reaction Mixture:
Kinetic Measurement: Monitor NADPH oxidation at 340 nm (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹) for 10-30 minutes at 37°C
Data Analysis: Calculate NOX activity as nmol NADPH oxidized/min/mg protein
Important considerations: Include controls for non-specific NADPH oxidation and potential interference from ROS-scavenging compounds. Many reported NOX inhibitors demonstrate significant ROS-scavenging and/or assay-interfering properties rather than direct enzyme inhibition. Diphenylene iodonium (DPI) reacts with both flavin and heme prosthetic groups of NOXs, while VAS2870 and VAS3947 inhibit through covalent alkylation of a conserved cysteine residue in the dehydrogenase domain [7].
This compound occupies a central position in cellular redox homeostasis, serving as the primary electron donor for multiple crucial antioxidant systems. The reduced form of NADPH plays a vital role in the functions of three major antioxidant enzymes: peroxiredoxins, glutathione peroxidases, and catalase. NADPH provides the necessary reducing equivalents for the regeneration of these systems through the thioredoxin/thioredoxin reductase and glutathione/glutathione reductase systems, while simultaneously protecting catalase from hydrogen peroxide-induced inactivation [3].
The oxidation of NADPH initiates a cascade of reactions that form an extensive redox network with significant translational potential in metabolic research. The diagram below illustrates three major redox pathways initiated by NADPH oxidation, highlighting its critical role in cellular defense mechanisms:
This intricate network demonstrates how NADPH oxidation substantiates the central role of this molecule in fundamental redox and metabolic pathways. The diagram describes three major redox pathways initiated by the reduction of three enzyme systems—nitric oxide synthase (NOS), thioredoxin reductase (TrxR), and glutathione reductase (GR)—with concomitant NADPH oxidation. NADPH serves as the essential electron donor to NOS, which generates nitric oxide (NO•), a key signaling molecule. Additionally, NADPH oxidation provides electrons for regenerating the active reduced form of TrxR, enabling reduction (activation) of peroxiredoxin to neutralize peroxides. Similarly, NADPH oxidation facilitates the transformation of GR to its reduced state, allowing reduction of glutathione disulfide (GSSG) back to glutathione (GSH), which in turn activates glutathione peroxidase—an important antioxidant enzyme [3].
The following workflow illustrates the complete experimental procedure for conducting dehydrogenase enzyme kinetics studies using this compound:
Optimal assay conditions vary depending on the specific enzyme system under investigation. The following parameters should be optimized for each new application:
pH Profile: Test activity across pH 6.0-9.5 using appropriate buffers (MES, MOPS, HEPES, Tris-HCl, CAPSO). Most CYP enzymes exhibit optimal activity around pH 7.4, while some dehydrogenases may have different pH optima [5].
Temperature Dependence: Standard assays are typically performed at 37°C, but temperature optimization may be necessary for enzymes from non-mammalian sources.
Cofactor Concentration: The standard 1.2 mM NADPH concentration can be optimized between 0.1-2 mM depending on the enzyme's Km for NADPH.
Linear Range: Establish linearity with respect to time and protein concentration to ensure initial rate conditions.
Ionic Strength: Evaluate the effect of salt concentration on enzyme activity, particularly when working with membrane-associated enzymes like CYPs.
Table 3: Troubleshooting Guide for NADPH-Dependent Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low signal-to-noise ratio | NADPH degradation, enzyme instability, interfering compounds | Prepare fresh NADPH solutions, include proper controls, optimize enzyme concentration |
| Non-linear kinetics | Substrate depletion, product inhibition, enzyme inactivation | Shorten incubation time, reduce enzyme concentration, verify substrate levels |
| High background | Non-specific NADPH oxidation, auto-oxidation, impure reagents | Include no-enzyme controls, purge with nitrogen, use higher purity reagents |
| Poor reproducibility | NADPH instability, temperature fluctuations, pipetting errors | Standardize protocols, use fresh NADPH aliquots, maintain consistent temperature |
This compound is indispensable in cytochrome P450 inhibition assays, which are critical for predicting drug-drug interactions in pharmaceutical development. The study of sodium tanshinone IIA sulfonate (STS) provides an excellent example of a systematic approach to CYP inhibition profiling. In this investigation, researchers screened seven major human CYP enzymes using specific probe substrates and demonstrated that STS selectively inhibited CYP3A4 in a dose-dependent manner, with minimal effects on CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP2C19. The kinetic parameters determined were Km = 54.8 ± 14.6 µM and Vmax = 0.9 ± 0.1 nmol/mg protein/min for HLMs, and Km = 7.5 ± 1.4 µM and Vmax = 6.8 ± 0.3 nmol/nmol P450/min for recombinant CYP3A4 [6].
These findings illustrate the importance of comprehensive CYP profiling early in drug development to identify potential drug interaction risks. The experimental approach described can be adapted for evaluating any new chemical entity's interaction potential with major drug-metabolizing enzymes, providing critical data for regulatory submissions and clinical development planning.
The role of NADPH in maintaining cellular redox homeostasis extends to numerous research applications in oxidative stress and cancer metabolism. This compound serves as an essential component in assays measuring NADPH oxidase activity, which plays crucial roles in host defense, signaling, and oxidative stress generation. Additionally, the measurement of NADPH-dependent enzyme activities provides insights into the redox status of cells and tissues, which is particularly relevant in cancer research where many tumor cells exhibit altered NADPH metabolism to support rapid proliferation and combat oxidative stress [3] [7] [4].
Spectrophotometric assays have been developed for key NADPH-related biomarkers, allowing researchers to assess the bioenergetic and oxidative stress status in biological samples. These assays include measurements of NADPH itself, as well as NADPH-dependent enzymes such as NADPH oxidase, peroxiredoxin, thioredoxin reductase, and nitric oxide synthase. The availability of these validated protocols enables comprehensive assessment of the NADPH-dependent redox network in response to various stimuli, facilitating research into conditions characterized by oxidative stress imbalance [3].
This compound represents an essential reagent for enzyme kinetics studies across multiple research domains, particularly in drug metabolism, redox biology, and enzyme characterization. The protocols and applications detailed in these notes provide researchers with robust methodologies for conducting informative kinetic assays, with appropriate detection methods selected based on sensitivity requirements and available instrumentation. The critical role of NADPH in maintaining cellular redox balance and supporting biosynthetic processes further underscores its importance in biochemical and pharmacological research. By implementing these standardized approaches, researchers can generate reliable, reproducible data to advance understanding of enzyme mechanisms, drug interactions, and cellular metabolism.
This compound (CAS 2646-71-1) is a critical cofactor in biological systems, playing an indispensable role in electron transfer processes essential for cytochrome P450 (CYP450) enzyme function. With the molecular formula C₂₁H₂₆N₇O₁₇P₃•4Na and a molecular weight of 833.35, this compound features enhanced solubility compared to other NADPH forms, facilitating its use in various biochemical assays. The tetrasodium salt form is particularly advantageous in aqueous solutions commonly used in in vitro experimental systems, enabling more accurate and efficient incorporation into research protocols [1].
The cytochrome P450 system represents a superfamily of hemoprotein enzymes responsible for metabolizing numerous exogenous and endogenous compounds, including approximately 75% of pharmaceutical drugs. These enzymes require sequential electron transfer from NADPH to catalyze oxidative transformations of substrates. This compound serves as the primary electron donor in these reactions, working in concert with NADPH-cytochrome P450 reductase (CPR) to deliver electrons to the P450 heme center, enabling catalytic function [2] [3]. This application note provides comprehensive information on the properties, mechanisms, and experimental protocols for utilizing this compound in cytochrome P450 research, with particular emphasis on applications relevant to drug discovery and development professionals.
This compound is characterized by several key chemical properties that make it particularly suitable for in vitro research applications. The compound has a purity of ≥95% and is typically supplied in 25 mg, 50 mg, 250 mg, and 1 g quantities, with pricing corresponding to volume [1]. Its enhanced aqueous solubility compared to other NADPH salt forms allows researchers to prepare concentrated stock solutions that can be conveniently added to reaction mixtures without significantly altering ionic strength or pH conditions. This property is particularly valuable in high-throughput screening environments where consistency and reproducibility are paramount.
Table 1: Specifications of this compound
| Property | Specification |
|---|---|
| CAS Number | 2646-71-1 |
| Molecular Weight | 833.35 g/mol |
| Molecular Formula | C₂₁H₂₆N₇O₁₇P₃•4Na |
| Purity | ≥95% |
| Alternate Names | β-NADPH |
| Storage Conditions | -20°C, desiccated |
| Solubility | Highly soluble in aqueous solutions |
This compound serves as an essential component in numerous research applications focused on drug metabolism and toxicity assessment:
Enzyme Kinetics Studies: Used to determine Kₘ and Vₘₐₓ values for CYP450 enzymes, providing crucial information about metabolic rates and enzyme-substrate affinity [2] [4].
Reaction Phenotyping: Employed in systems containing specific CYP450 enzymes to identify which isoforms are responsible for metabolizing particular compounds [2].
Drug-Drug Interaction Assessment: Utilized in CYP450 inhibition assays to evaluate the potential for interactions between investigational drugs [4].
Oxidative Stress Research: Serves as a substrate for NADPH oxidase in studies examining reactive oxygen species generation and cellular stress responses [1].
Reductive Biosynthesis: Functions as an electron donor in pathways involving fatty acid, cholesterol, and steroid biosynthesis [1].
The versatility of this compound across these diverse research areas underscores its fundamental importance in pharmacological and toxicological investigations.
NADPH-cytochrome P450 reductase (CPR) serves as the essential flavoprotein intermediate that transfers electrons from NADPH to cytochrome P450 enzymes. CPR is a ~78 kDa membrane-bound protein containing both FAD and FMN as prosthetic groups, organized into distinct structural domains [5] [6]. The electron transfer mechanism follows a precise sequence: initially, NADPH donates two electrons as a hydride ion to FAD, which subsequently transfers electrons one at a time to FMN. Finally, the reduced FMN hydroquinone (FMNH₂) donates electrons individually to the heme iron of cytochrome P450 enzymes [7] [6]. This carefully orchestrated process ensures that the two-electron donor (NADPH) can effectively supply single electrons to the P450 catalytic cycle, which requires sequential one-electron reductions.
Recent research has revealed that the conformational dynamics of CPR play a crucial role in regulating electron transfer. CPR undergoes significant structural rearrangements between a closed conformation that facilitates interflavin electron transfer (from FAD to FMN) and an open conformation that enables FMN to interact with and reduce cytochrome P450 partners [6]. This conformational switching ensures that electrons are transferred efficiently between flavins while also allowing productive interactions with redox partners. The open conformation exposes the FMN binding domain, facilitating docking with the proximal surface of cytochrome P450 enzymes and subsequent electron transfer to the heme center [5].
The cytochrome P450 catalytic cycle involves multiple steps, with NADPH playing an essential role in two critical reduction events:
The first electron transfer reduces ferric CYP450 (Fe³⁺) to ferrous CYP450 (Fe²⁺), enabling oxygen binding.
The second electron transfer reduces the oxyferrous complex (Fe²⁺-O₂), leading to O-O bond cleavage and formation of the highly reactive compound I species (Fe⁴⁺=O).
This reactive intermediate then abstracts a hydrogen atom from the substrate, leading to hydroxylation and product formation [3] [6].
Table 2: Key Components of the Microsomal Electron Transfer System
| Component | Function | Electron Transfer Role |
|---|---|---|
| NADPH | Primary electron donor | Provides two electrons as a hydride ion |
| CPR-FAD | Electron entry point | Accepts hydride from NADPH |
| CPR-FMN | Electron exit point | Transfers electrons one at a time to CYP450 |
| Cytochrome P450 | Terminal oxygenase | Accepts electrons for catalytic function |
| Cytochrome b₅ | Alternative electron donor | Can provide second electron to some CYP450s |
Figure 1: Electron Transfer Pathway from NADPH to Cytochrome P450. This compound provides electrons that flow through CPR to cytochrome P450 enzymes, enabling substrate hydroxylation.
Various in vitro systems have been developed to study CYP450 metabolism, each with distinct advantages and limitations. Research has demonstrated significant differences in catalytic efficiency between these systems, highlighting the importance of selecting appropriate experimental models [2]:
Human hepatic microsomes: Contain native complement of CYP450 enzymes and CPR, but represent a complex mixed system.
Recombinant supersomal systems: Baculovirus-transfected insect cells expressing specific human CYP450 enzymes with or without cytochrome b₅.
Reconstituted systems: Purified CYP450 enzymes reconstituted with CPR in liposomes with defined lipid composition.
Hepatocytes: Cryopreserved human hepatocytes maintain physiological enzyme expression and cofactor levels.
Comparative studies have demonstrated that supersomal systems containing human CYP3A4 and cytochrome b₅ exhibit particularly high efficiency in oxidizing both exogenous compounds like α-naphthoflavone and endogenous substrates such as testosterone [2]. These systems provide a controlled environment for studying specific metabolic pathways without the complexity of full metabolic networks found in hepatocytes or liver microsomes.
Several analytical techniques are employed to quantify CYP450 activity and expression in research settings:
Spectral P450 quantification: Based on the characteristic ~450 nm absorption peak of the reduced CO-bound P450 complex [3].
NADPH-cytochrome c reduction: Measures CPR activity using cytochrome c as an artificial electron acceptor [3] [7].
LC-MS/MS peptide analysis: Quantifies specific CYP450 protein levels using proteolytic peptides as surrogates [4].
Substrate depletion and metabolite formation: Monitors specific CYP450 activities using probe substrates [4].
The spectral P450 assay remains a fundamental method for quantifying total active CYP450 content in biological preparations. This assay exploits the unique spectral property of reduced P450 enzymes complexed with carbon monoxide, which exhibits a maximum absorbance at approximately 450 nm due to the signature cysteine thiolate ligand to the heme iron [3].
Table 3: Typical Experimental Conditions for CYP450 Assays Using this compound
| Parameter | Standard Condition | Variations | Application Context |
|---|---|---|---|
| NADPH Concentration | 1 mM | 0.1-2 mM | Most metabolic assays |
| Incubation Temperature | 37°C | 30-37°C | Physiological relevance |
| Buffer System | 100 mM potassium phosphate, pH 7.4 | Tris-HCl, HEPES | pH optimization |
| MgCl₂ | 10 mM | 3-10 mM | Enzyme activation |
| Microsomal Protein | 0.1-1 mg/mL | Varies by system | Linear reaction conditions |
| Incubation Time | 5-60 min | Time course | Kinetic determinations |
Purpose: This protocol describes a comprehensive method for evaluating the inhibitory potential of investigational compounds on major CYP450 enzymes, essential for assessing drug interaction risks [4].
Materials and Reagents:
Procedure:
Prepare incubation mixtures containing 100 mM phosphate buffer (pH 7.4), human liver microsomes (0.1-0.5 mg/mL final protein concentration), and MgCl₂ (10 mM).
Add specific CYP450 probe substrates at approximate Kₘ concentrations:
Pre-incubate the mixture for 3-5 minutes at 37°C in a water bath with shaking.
Initiate reactions by adding this compound (1 mM final concentration).
Incubate for appropriate time (typically 10-45 minutes) based on metabolic linearity.
Terminate reactions by adding an equal volume of ice-cold acetonitrile containing internal standard.
Centrifuge at high speed (≥3000 × g) for 10 minutes to precipitate proteins.
Analyze supernatants by LC-MS/MS for metabolite formation.
Data Analysis: Calculate percent inhibition relative to vehicle control. For IC₅₀ determinations, test multiple concentrations of inhibitor (typically 0.1-100 μM) and fit data to appropriate inhibition models.
Purpose: This protocol evaluates the intrinsic metabolic stability of compounds in a physiologically relevant system containing full complement of drug-metabolizing enzymes [4].
Materials and Reagents:
Procedure:
Thaw cryopreserved hepatocytes rapidly according to supplier recommendations.
Determine cell viability using trypan blue exclusion (should be ≥80% for reliable results).
Adjust cell density to 0.5-1.0 × 10⁶ viable cells/mL in Williams E Medium.
Add test compound (typically 1 μM final concentration) to cell suspension.
Incubate at 37°C with gentle shaking in a CO₂ incubator.
Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
Quench reactions with 2 volumes of ice-cold acetonitrile containing internal standard.
Centrifuge and analyze supernatants by LC-MS/MS for parent compound depletion.
Data Analysis: Calculate half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) using the following equations:
Figure 2: Experimental Workflow for CYP450 Inhibition and Metabolic Stability Assays. This general workflow illustrates the key steps in conducting in vitro CYP450 studies with this compound.
Several technical challenges may arise when working with this compound in CYP450 systems:
Non-linear reaction kinetics: If metabolite formation is not linear with time or protein concentration, verify NADPH stability, reduce incubation time, or decrease protein concentration.
Low metabolic activity: Confirm this compound freshness and proper storage (-20°C, desiccated), check for microbial contamination, and verify buffer pH (7.4 optimal).
High background in controls: Include appropriate controls (no NADPH, heat-inactivated enzymes) and ensure proper sample processing to minimize non-enzymatic degradation.
Solvent effects: Maintain organic solvent concentrations below 1% (preferably ≤0.1%) as higher levels can disrupt enzyme activity.
Non-specific binding: Use low-binding plates or tubes when working with compounds that may adhere to surfaces, and include appropriate controls.
Recent advances in nanodisc technology have provided new approaches to address challenges related to membrane protein orientation and interactions. The development of nonionic inulin-based polymer nanodiscs enables the construction of CPR–P450 complexes in membrane-mimicking environments, even when proteins carry opposite net charges [6]. This technology allows investigation of CPR orientations and electron transfer properties in physiologically relevant membrane settings without the disruptive effects of traditional amphipathic polymers.
This compound is susceptible to degradation under suboptimal conditions. Proper handling is essential for obtaining reliable results:
Table 4: Troubleshooting Guide for Common Experimental Issues
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low enzyme activity | Degraded NADPH, incorrect pH, enzyme inactivation | Use fresh NADPH, verify buffer pH, check enzyme storage |
| High variability | Inconsistent pipetting, uneven heating, substrate precipitation | Calibrate pipettes, use water bath with shaking, verify substrate solubility |
| Non-Michaelis-Menten kinetics | CYP450 allosterism, multiple binding sites, effector presence | Test for cooperativity, use appropriate kinetic models |
| Lack of metabolite formation | Incorrect probe substrate, wrong MS detection settings | Verify substrate specificity, optimize MS parameters |
| Excessive substrate depletion | Too high enzyme concentration, long incubation times | Optimize protein concentration, shorten incubation time |
Recent advances in structural biology and computational methods have significantly enhanced our understanding of CPR-mediated electron transfer. Single-molecule FRET techniques combined with site-specific incorporation of noncanonical amino acids now enable high-resolution distance measurements and dynamic structural insights into CPR conformational states [6]. Similarly, site-directed spin labeling electron paramagnetic resonance provides complementary information about domain movements and redox-dependent structural changes. These approaches have revealed that CPR's conformational dynamics are tightly coupled to its redox transitions, with large-scale domain movements essential for switching between closed and open states.
The growing recognition of CPR's role in human disease beyond drug metabolism presents new research directions. CPR contributes to the activation of several clinically approved anticancer drugs and has emerged as a potential therapeutic target in regulating ferroptosis [6]. Additionally, polymorphisms in CPR genes may contribute to interindividual variability in drug responses, suggesting potential applications in personalized medicine. Future research will likely focus on developing more physiologically relevant in vitro systems that better recapitulate the membrane environment and protein interactions occurring in vivo, potentially leading to improved prediction of clinical drug metabolism from preclinical data.
This compound remains an essential reagent for studying cytochrome P450 enzymes and related systems. Its enhanced solubility, stability, and compatibility with various assay formats make it particularly valuable for drug metabolism research. Understanding the electron transfer mechanism, including CPR's conformational dynamics and domain movements, provides crucial insights for interpreting experimental results and designing appropriate studies. The protocols described herein offer robust methods for investigating CYP450 inhibition, metabolic stability, and enzyme kinetics, supporting critical decisions in drug discovery and development. As research technologies continue to advance, particularly in structural biology and membrane protein biochemistry, our understanding of NADPH-dependent electron transfer processes will further deepen, potentially revealing new opportunities for therapeutic intervention and personalized medicine.
Nicotinamide adenine dinucleotide phosphate (NADPH) serves as an essential electron donor in a vast array of reductase-catalyzed reactions, playing a critical role in drug metabolism, biosynthesis, and bioremediation. Reductase enzymes, including cytochrome P450 reductases (CPR), NADPH oxidases (NOX), and various specialty reductases, rely on NADPH to supply the reducing equivalents necessary for their catalytic cycles. Understanding the mechanisms of electron transfer and mastering the practical application of these systems is fundamental for advancements in drug development, synthetic biology, and enzymology. This document provides a detailed overview of the underlying mechanisms and standardized protocols for studying and utilizing these enzymes in research and industrial applications [1] [2].
The core function of NADPH in reductase systems is the sequential transfer of electrons through enzyme-bound cofactors to a final substrate or electron acceptor.
Most NADPH-dependent reductases follow a conserved electron transfer chain. The general scheme of electron flow is: NADPH → FAD → FMN → Terminal Acceptor (e.g., P450, Heme, Substrate) [2]
In this process, two electrons are first transferred from NADPH as a hydride ion to the flavin adenine dinucleotide (FAD) cofactor. These electrons are then passed one at a time to the flavin mononucleotide (FMN) cofactor. Finally, the reduced FMN donates electrons one at a time to the redox partner or substrate [1].
CPR exhibits large-scale conformational transitions that are tightly coupled to its redox cycle, as illustrated below. The enzyme shifts between a closed conformation, which facilitates efficient interflavin electron transfer from FAD to FMN, and an open conformation, which enables the reduced FMN domain to interact with and donate electrons to partner proteins like cytochrome P450 [1].
Diagram 1: Conformational cycling in CPR during electron transfer. The enzyme toggles between a closed state for internal electron transfer and an open state to donate electrons to its redox partner. [1]
The catalytic efficiency of reductases is governed by their kinetic parameters and cofactor preference. The following table summarizes quantitative data for a selection of NADPH-dependent reductases, which is critical for experiment design and interpretation.
Table 1: Kinetic Parameters of Representative NADPH-Dependent Reductases
| Enzyme | Source | Cofactor | KM (μM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Key Function |
|---|---|---|---|---|---|---|
| RytRedAm [3] | Rhodococcus erythropolis | NADPH | 15 | 3.6 | 2.4 x 10⁵ | Reductive amination |
| RytRedAm [3] | Rhodococcus erythropolis | NADH | 247 | 9.0 | 3.64 x 10⁴ | Reductive amination |
| SpNOX [4] | Streptococcus pneumoniae | NADPH / NADH | - | - | - | ROS Production |
| Cytochrome P450 Reductase (CPR) [1] [2] | Eukaryotes (e.g., Human, Rat) | NADPH | ~1-20 (for NADPH) | Varies by isoform | - | P450 Electron Donation |
Key Insights from Kinetic Data:
This standard protocol is used to determine enzyme activity and kinetic parameters by monitoring the oxidation of NADPH to NADP⁺.
Principle: The reaction is followed by measuring the decrease in absorbance at 340 nm (A₃₄₀) due to the oxidation of NADPH (ε₃₄₀ = 6220 M⁻¹cm⁻¹) [3].
Materials:
Procedure:
v₀ = (ΔA₃₄₀ / min) / (6220 M⁻¹cm⁻¹ * path length (1 cm))Troubleshooting Notes:
This protocol, adapted from foundational research, uses transgenic plants to validate the necessity of specific CPR isoforms for P450-mediated herbicide metabolism [5].
Workflow:
Diagram 2: Experimental workflow for evaluating the role of cytochrome P450 reductase (CPR) in conferring herbicide resistance through metabolic detoxification. [5]
Key Steps and Materials:
atr1-b, atr2-b). Homozygous lines are confirmed by PCR and droplet digital PCR (ddPCR) for gene copy number [5].atr knockout lines are sown on ½ MS medium containing a gradient of herbicide concentrations (e.g., mesotrione, chlorsulfuron, penoxsulam).Expected Outcome: A significant reduction in herbicide resistance and metabolism rate in CYP81A12 atr1 knockouts compared to CYP81A12 alone demonstrates the critical role of the ATR1 CPR isoform in supporting the detoxifying P450. The ATR2 isoform typically plays a secondary role [5].
For synthetic applications, efficient NADPH regeneration is crucial for economic viability. A common system uses Glucose Dehydrogenase (GDH):
Protocol for Reductive Amination with Cofactor Recycling:
A groundbreaking approach bypasses NADPH entirely by using light and nanomaterials to provide reducing equivalents directly from water.
Principle: A hybrid biocatalyst is assembled from cross-linked enzymes (e.g., an aldo-keto reductase, AKR) and infrared light-responsive reductive graphene quantum dots (rGQDs). Under IR illumination, rGQDs split water, generating active hydrogen species that are transferred directly to the enzyme-bound substrate [6].
Protocol Highlights:
This system has been successfully applied to the synthesis of pharmaceutical intermediates like (R)-3,5-BTPE with high yield and enantiomeric excess (>99.99% ee) [6].
Table 2: Common Issues and Solutions in Reductase Experiments
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low or No Activity | Enzyme denaturation, incorrect buffer/pH, inactive cofactor. | Check enzyme storage conditions; verify buffer pH and composition; use fresh NADPH stock. |
| High Background NADPH Oxidation | Non-enzymatic degradation, impure reagents, microbial contamination. | Prepare fresh buffer; filter-sterilize solutions; include a no-enzyme control. |
| Poor Coupling in Cofactor Recycling | Incompatible kinetics between reductase and recycling enzyme (e.g., GDH). | Match the activity ratio of the two enzymes; ensure the recycling enzyme is in excess. |
| Irreproducible Kinetics | Unstable enzyme preparation, inaccurate pipetting, temperature fluctuation. | Use enzyme from the same purification batch; calibrate pipettes; use a thermally controlled spectrophotometer. |
NADH-TR staining detects the activity of NADH dehydrogenase, also known as Complex I of the mitochondrial electron transport chain, along with contributions from the sarcoplasmic reticulum [1]. In this reaction:
This reaction simultaneously marks both mitochondrial density and the sarcoplasmic reticulum network within muscle fibers, providing a composite picture of the oxidative capacity and internal membrane architecture [1].
Table: Key Characteristics of NADH-TR Staining in Muscle Fiber Analysis
| Aspect | Description |
|---|---|
| Primary Target | NADH dehydrogenase (Complex I) activity [1] |
| Additional Marking | Sarcoplasmic reticulum [1] |
| Fiber Type Distinction | Differentiates fibers based on oxidative capacity [1] |
| Visual Output | Insoluble formazan precipitate |
| Staining Pattern | Reticular network reflecting mitochondrial distribution [1] |
Tissue Preparation
Incubation Solution Preparation
Filter the solution if any precipitate forms
Staining Procedure
Post-Staining Processing
NADH-TR staining is particularly valuable for identifying:
Table: Comparison of NADH-TR with Other Mitochondrial Stains
| Stain | Cellular Target | Fiber Type Specificity | Key Applications |
|---|---|---|---|
| NADH-TR | Mitochondria + sarcoplasmic reticulum [1] | Type I > Type IIA > Type IIX/B [1] | General oxidative capacity assessment |
| Succinate Dehydrogenase (SDH) | Mitochondria (Complex II) [1] | Type I > Type IIA > Type IIX/B | Pure mitochondrial marker; unaffected by mtDNA mutations [1] |
| Cytochrome c Oxidase (COX) | Mitochondria (Complex IV) [1] | Type I > Type IIA > Type IIX/B | Detection of mitochondrial defects; combined COX/SDH useful [1] |
For comprehensive muscle fiber typing, NADH-TR should be interpreted alongside:
The basic NADH-TR protocol can be modified for:
NADH-TR staining remains a valuable, technically accessible method for evaluating the oxidative metabolic profile of skeletal muscle. While newer immunohistochemical techniques provide more precise fiber typing based on myosin heavy chain isoforms [2], NADH-TR offers unique insights into the functional metabolic characteristics of muscle fibers that complement molecular approaches. Proper technique standardization and interpretation in the context of a comprehensive histochemical panel are essential for accurate diagnostic and research applications.
The table below summarizes the key characteristics of this compound for use in experimental protocols.
| Property | Specification |
|---|---|
| CAS Number | 2646-71-1 [1] [2] |
| Molecular Formula | C({21})H({26})N({7})Na({4})O({17})P({3}) [2] |
| Molecular Weight | 833.35 g/mol [2] (also reported as 837.38 g/mol [1]) |
| Purity | ≥90% (HPLC), ≥93% (enzymatic) as reported by one supplier [3] |
| Appearance | White to light yellow solid [2] [3] |
| Solubility | Freely soluble in water (50-100 mg/mL) [1] [3] [2] |
| Storage | -20°C, desiccated (hygroscopic) [3] [1] |
When working with NADPH in analytical workflows, its stability is a paramount concern.
The following detailed protocol is adapted from automated online systems used to study the metabolism of drugs [5] [6]. In this setup, NADPH serves as the essential cofactor in a bioreactor containing metabolic enzymes. The resulting metabolites are then automatically trapped, separated, and analyzed.
The diagram below illustrates the key steps and components of this automated system.
For a robust analytical method, consider validating the following parameters based on the cited research:
Cytochrome P450 (CYP) enzymes constitute a major superfamily of hemoproteins that catalyze the metabolism of approximately 75% of pharmaceuticals in clinical use today, in addition to numerous endogenous compounds and environmental toxins [1]. These membrane-bound enzymes are primarily located in the endoplasmic reticulum of hepatic tissue, though they are also expressed in extrahepatic tissues including kidneys, lungs, and brain [2]. The microsomal cytochrome P450 bioreactor represents a sophisticated in vitro technological platform that replicates the metabolic functions of hepatic tissues, enabling researchers to study metabolic pathways, identify potential metabolites, and screen for metabolic stability and drug-drug interactions during pharmaceutical development.
The core catalytic mechanism of CYP enzymes involves the reductive activation of molecular oxygen, utilizing NADPH as the primary electron donor in a process characterized by several one-electron transfer steps [3]. Within bioreactor systems, the efficient delivery of electrons from NADPH through NADPH-cytochrome P450 oxidoreductase (CYPOR) to the P450 hemoprotein is essential for maintaining enzymatic activity and achieving predictive metabolic capacity. This application note provides detailed methodologies and protocols for implementing and optimizing NADPH-dependent cytochrome P450 bioreactor systems for drug metabolism research.
The microsomal P450 system comprises multiple protein components that work in concert to catalyze substrate oxidation:
The canonical electron transfer pathway in microsomal P450 systems follows a precise sequence:
The transmembrane domain of CYPOR plays a crucial role in facilitating productive interactions with cytochrome P450 enzymes. Recent solid-state NMR studies have revealed that this domain adopts an α-helical conformation in lipid bilayers, tilted approximately 13° from the membrane normal, and exhibits dynamic motions on sub-millisecond timescales that may facilitate protein-protein interactions [1].
Table 1: Key Protein Components in Microsomal P450 Systems
| Component | Electron Donor | Function | Membrane Association |
|---|---|---|---|
| CYPOR | NADPH | Primary electron transfer to P450 | N-terminal transmembrane helix |
| Cytochrome b5 | NADH (via b5R) or CYPOR | Secondary electron donation to P450 | C-terminal transmembrane helix |
| Cytochrome P450 | CYPOR (and cytochrome b5) | Substrate oxidation | N-terminal transmembrane helix |
Advanced bioreactor systems have been developed that integrate continuous-flow operation with online analytical detection, enabling real-time monitoring of metabolic reactions. These systems typically consist of several key components:
The development of a novel online CYP bioreactor coupled to SPE-HPLC has been described, featuring a microliter-scale reaction volume that enables efficient processing of small compound quantities [2]. This system incorporates a filter unit to remove particulates that could compromise chromatographic performance, and allows for automated cleaning between experimental runs to prevent carryover.
Maintaining adequate NADPH supply is essential for sustained P450 activity in bioreactors. Several approaches have been developed:
A recent innovation employs a photoactivated electron transfer system that replaces NADPH with a low-cost sacrificial electron donor coupled to a light-activated mediator [6]. This approach has been successfully implemented in a continuous flow photoreactor, achieving 97% residual activity after 72 hours of continuous operation.
Table 2: Comparison of NADPH Supply Methods for P450 Bioreactors
| Method | Advantages | Limitations | Suitable Applications |
|---|---|---|---|
| Direct NADPH addition | Simple implementation, no additional enzymes required | High cost, limited reaction duration | Short-term screening assays |
| Enzymatic regeneration | Cost-effective for extended operation, sustained NADPH levels | Additional components required, system complexity | Extended metabolic studies |
| Mediated electron transfer | NADPH-free, lower operating cost, extended reactor lifetime | Lower efficiency compared to NADPH, specialized equipment needed | Continuous flow processes, preparative synthesis |
This protocol describes a conventional batch incubation method for studying P450 metabolism using human or animal liver microsomes.
Materials:
Procedure:
This protocol describes the operation of an online microsomal bioreactor system based on published designs [2].
System Configuration:
Procedure:
This protocol describes the spectrophotometric determination of NADPH-cytochrome P450 reductase (CPR) activity in human liver microsomes (HLMs) using cytochrome c reduction [5].
Materials:
Procedure:
The following diagrams illustrate the key electron transfer pathways in microsomal P450 systems, created using Graphviz DOT language with the specified color palette.
Significant interindividual variability exists in CYP3A activity, which has been partially attributed to differences in the expression levels of redox partners. Studies have demonstrated that CPR and cytochrome b5 levels are influenced by donor age, with liver microsomes from elderly male donors (≥46 years) showing approximately 27-47% lower CPR and cytochrome b5 levels compared to young male donors (≤45 years) [5]. However, multivariate regression analysis indicates that variability in CPR or cytochrome b5 expression does not significantly contribute to variability in CYP3A-mediated midazolam hydroxylation [5].
The influence of cytochrome b5 on P450 catalysis is substrate-dependent and complex. In reconstituted systems containing CYP3A4, the addition of cytochrome b5 and b5R enhances the metabolism of testosterone, nifedipine, and midazolam [5] [4]. The mechanism of cytochrome b5 action remains somewhat controversial, with evidence supporting both allosteric effects (mediated through alterations in CYP spin state) and electron donation roles [4]. In some cases, cytochrome b5 may actually inhibit CYP3A4 activity depending on the specific substrate and reaction conditions [4].
Table 3: Factors Affecting Microsomal P450 Bioreactor Performance
| Factor | Impact on Bioreactor Performance | Optimization Strategy |
|---|---|---|
| NADPH concentration | Critical for maintaining electron flow; depletion halts catalysis | Implement NADPH regeneration systems; optimize delivery rate |
| CPR/CYPOR activity | Limits maximum electron transfer capacity | Select microsomal lots with higher CPR activity; consider recombinant CPR supplementation |
| Cytochrome b5 content | Modulates activity for specific substrates | Add purified cytochrome b5 for enhanced activity where beneficial |
| Membrane lipid composition | Affects enzyme stability and protein-protein interactions | Consider synthetic lipid supplements for membrane reconstitution |
| Oxygen supply | Essential substrate for P450 catalysis; limitation reduces activity | Ensure adequate oxygen transfer in bioreactor design |
Recent innovations have focused on developing alternative electron donation strategies that eliminate the requirement for expensive NADPH cofactors. One promising approach utilizes a photoactivated electron transfer system in which a low-cost sacrificial electron donor is coupled to a light-activated mediator that directly reduces CYPOR or P450 enzymes [6]. This technology has been successfully implemented in a continuous flow photoreactor, achieving full conversion of substrate in 30 seconds residence time and maintaining 97% residual activity after 72 hours of continuous operation [6].
Advanced enzyme immobilization techniques significantly improve the operational stability of P450 bioreactors. The direct immobilization of P450 BM3 from clarified bacterial lysate onto reactor resins has demonstrated excellent stability, with 95% activity retention after 40 days of storage at 4°C [6]. Such approaches simplify enzyme purification and immobilization into a single step, streamlining bioreactor preparation and enhancing reproducibility.
Creative protein engineering approaches have developed fusion constructs linking CYPOR directly to specific P450 enzymes, resulting in optimized electron transfer efficiency through proximity effects. These engineered systems demonstrate enhanced catalytic activity and reduced uncoupling reactions, making them particularly valuable for preparative-scale biotransformations and biosynthetic applications.
Common Issues and Solutions:
Microsomal cytochrome P450 bioreactors represent invaluable tools for predicting drug metabolism and identifying potential metabolic liabilities during pharmaceutical development. The efficient utilization of NADPH is fundamental to maintaining robust bioreactor performance, and understanding the complex electron transfer pathways involving CYPOR and cytochrome b5 enables researchers to optimize experimental conditions for specific applications. Emerging technologies including NADPH-free systems and advanced immobilization approaches promise to enhance the utility and accessibility of these systems for both research and industrial applications.
NADPH (Nicotinamide Adenine Dinucleotide Phosphate) in its reduced tetrasodium salt form is a critical cofactor in numerous biochemical pathways. It serves as a primary electron donor in reductive biosynthesis and cytochrome P450-mediated reactions, and is essential for maintaining the cellular antioxidant defense system by regenerating reduced glutathione (GSH) [1] [2]. Its tetrasodium salt form is favored for its enhanced solubility in aqueous solutions [3].
This compound is indispensable in modern biochemical and pharmacological research. The table below summarizes its core biological roles and associated research applications.
| Biological Role | Description | Research Applications |
|---|---|---|
| Reductive Biosynthesis [1] | Provides reducing equivalents for anabolic pathways. | Studies on lipid synthesis, cholesterol synthesis, and fatty acid chain elongation [1] [3]. |
| Antioxidant Defense [1] | Maintains levels of reduced glutathione (GSH) to protect against reactive oxygen species (ROS) [1]. | Models for studying oxidative stress and redox signaling [3]. |
| Detoxification [1] | Serves as the electron source for cytochrome P450 enzymes involved in the metabolism of drugs, steroids, and other compounds [1]. | Drug metabolism studies and metabolic stability assays in liver microsomes [2]. |
| Immune Function [1] | Used by NADPH oxidase in immune cells to generate free radicals for destroying pathogens (respiratory burst) [1]. | Research into immune cell function and inflammation [3]. |
A properly prepared stock solution is critical for experimental reproducibility.
Protocol: Preparing a 50 mM Stock Solution
The following diagram illustrates the electron transfer role of NADPH in key biochemical pathways.
Diagram: The Central Role of NADPH as an Electron Donor in Key Biochemical Pathways.
This protocol is commonly used in drug development to assess how quickly a compound is metabolized by liver enzymes [2].
Workflow Overview The assay involves incubating the test compound with liver microsomes in the presence of NADPH and measuring the disappearance of the parent compound over time.
Diagram: Experimental Workflow for a Microsomal Metabolic Stability Assay.
Materials and Reagents
Step-by-Step Procedure
NADPH tetrasodium salt (β-Nicotinamide adenine dinucleotide phosphate, reduced tetrasodium salt) serves as a critical electron donor in numerous biological systems, playing essential roles in cellular redox homeostasis, biosynthetic pathways, and antioxidant defense mechanisms. In neuronal research, NADPH has emerged as a crucial factor in studies investigating oxidative stress, excitotoxicity, and regulated cell death pathways such as ferroptosis. These application notes provide detailed methodologies for utilizing this compound in various neuronal experimental models, summarizing key quantitative findings and standardizing protocols for consistent implementation across research settings. [1] [2] [3]
This compound functions as the reduced form of nicotinamide adenine dinucleotide phosphate, acting as a ubiquitous coenzyme and electron donor in reactions catalyzed by dehydrogenase and reductase enzymes. Its tetrasodium salt formulation enhances aqueous solubility, facilitating its application in biochemical and cell-based assays. The compound operates as a crucial redox cofactor in multiple metabolic pathways, maintaining cellular antioxidant systems and supporting biosynthetic processes essential for neuronal function and survival. [3]
Table: this compound Neuroprotective Mechanisms
| Mechanism | Biological Significance | Experimental Evidence |
|---|---|---|
| Electron Donation | Serves as reducing equivalent for antioxidant systems | Regenerates reduced glutathione (GSH) from oxidized form (GSSG) [4] |
| Ferroptosis Inhibition | Endogenous inhibitor of iron-dependent cell death | Prevents lipid peroxidation in neuronal cells [1] [5] |
| Redox Homeostasis | Maintains cellular antioxidant capacity | Supports NADPH-dependent antioxidant enzymes [2] |
| Detoxification Support | Cofactor for cytochrome P450 systems | Facilitates oxidative metabolism of neurotoxic compounds [4] |
Excitotoxicity, resulting from excessive glutamate receptor activation, represents a key pathological process in numerous neurological disorders. This compound demonstrates significant neuroprotective properties in models of excitotoxic insult:
This compound plays dual roles in oxidative stress pathways, both as a substrate for reactive oxygen species (ROS)-generating enzymes and as an essential component of antioxidant defense:
Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has been implicated in various neurodegenerative conditions:
Purpose: Evaluate NADPH-mediated protection against excitotoxic insult in primary neuronal cultures. [1]
Materials:
Procedure:
Key Parameters:
Purpose: Examine molecular mechanisms underlying NADPH neuroprotection. [1]
Materials:
Procedure:
Purpose: Investigate NADPH oxidase-mediated reactive oxygen species production. [6]
Materials:
Procedure:
While focusing primarily on in vitro applications, several in vivo findings inform experimental design and mechanism understanding:
Table: Quantitative Experimental Data Summary
| Parameter | Values | Experimental Context |
|---|---|---|
| In Vitro Concentrations | 2.5-10 μM (pretreatment); 100 μM (ROS assays) | Neuronal cultures [1] [6] |
| Pretreatment Duration | 1-8 hours (optimal: 4-8 hours) | Neuroprotection assays [1] |
| Solubility | H2O: 35 mg/mL (42 mM); DMSO: 1.25 mg/mL (1.5 mM) | Stock solution preparation [1] |
| In Vivo Dosage | 1-2 mg/kg (intravenous) | Rat excitotoxicity model [1] |
| Stability | Store at -20°C under nitrogen, protected from moisture | Long-term preservation [1] [5] |
The neuroprotective mechanisms of this compound involve multiple interconnected pathways that can be visualized through the following experimental workflow:
The molecular interactions between NADPH systems and neuronal signaling pathways can be summarized as follows:
Appropriate controls are essential for interpreting results:
Consider the dual nature of NADPH in neuronal systems:
Table: Common Experimental Issues and Solutions
| Problem | Potential Cause | Solution |
|---|---|---|
| Inconsistent neuroprotection | Variable NADPH stability | Prepare fresh solutions, use nitrogen overlaying |
| Poor solubility | Inadequate sonication | Extend sonication time, warm slightly to 37°C |
| High background in viability assays | NADPH interference | Include NADPH-only controls, adjust baseline correction |
| Weak Western blot signals | Insufficient protein preservation | Add fresh protease inhibitors, quick freezing |
This compound represents a versatile biochemical tool for investigating neuronal death mechanisms and developing neuroprotective strategies. Its applications span excitotoxicity models, oxidative stress research, and ferroptosis studies, providing insights into fundamental pathological processes in neurological disorders. The standardized protocols presented herein enable consistent implementation across research settings, facilitating comparison of findings and advancement of the field. Future research directions include optimizing NADPH delivery systems, exploring tissue-specific effects, and investigating temporal aspects of intervention in acute and chronic neurodegeneration models.
The following table consolidates the key physical and storage parameters for NADPH tetrasodium salt based on the gathered information.
| Specification | Detail |
|---|---|
| Chemical Names | This compound; β-NADPH [1] |
| CAS Number | 2646-71-1 [1] |
| Purity | ≥95% [1] / ≥90% (HPLC), ≥93% (enzymatic) [2] |
| Physical Form | Solid, hygroscopic (absorbs moisture) [2] |
| Color | Yellow [2] |
| Solubility | 50 mg/mL in water [2] |
| Long-Term Storage | -20°C, desiccated [2] |
| Reconstituted Solution Stability | Up to 2 months at -20°C [2] |
| Shipping Package | Ambient temperature [2] |
Proper handling is critical for maintaining the stability and performance of this compound in your assays.
Here are solutions to common problems researchers encounter when working with NADPH.
| Problem | Possible Cause | Solution |
|---|---|---|
| Unexpectedly Low Activity | Degraded NADPH stock | Prepare a fresh stock solution from a newly aliquoted solid. Verify the absorbance at 340 nm (A340) to confirm concentration. |
| High Background in No-Enzyme Controls | Chemical instability of NADPH | Ensure the reaction buffer is free of contaminating metals and has an appropriate pH. Use chelators like EDTA if necessary. |
| Poor Solubility | The salt is highly soluble in water. If encountering issues, check that the correct solvent is being used and that the solid has not been compromised by improper storage. |
To help contextualize its role in your experiments, the diagram below illustrates the central position of NADPH in key cellular redox pathways, which is why it is a cornerstone reagent in metabolic and oxidative stress studies [3].
The table below outlines the roles of NADPH and common issues researchers may encounter.
| Aspect | Description & Common Issues | Troubleshooting Tips |
|---|---|---|
| Primary Role | Essential reducing agent (electron donor) in anabolic reactions and redox homeostasis [1]. | Ensure stock solution is fresh, prepared in appropriate buffer (e.g., neutral pH), and stored at -20°C or -80°C. |
| Common Issue: Oxidase Activity | In cell-based assays, NADPH is a substrate for NADPH Oxidases (NOX), generating ROS [2] [3]. This can confound results if not part of experimental design. | Use selective NOX inhibitors (e.g., ML171 for NOX1) [3] to distinguish direct NADPH effects from oxidase-derived ROS signaling. |
| Common Issue: Stock Stability | NADPH is susceptible to degradation upon reconstitution and repeated freeze-thaw cycles, leading to loss of activity. | Aliquot stock solution into single-use volumes upon preparation to minimize freeze-thaw cycles. Verify concentration spectrophotometrically before critical experiments. |
Q1: How do I choose a starting concentration for my NADPH stock? There is no single standard. A common range is 50-100 mM, but the optimal concentration depends on your specific assay conditions, including:
Q2: My NADPH-dependent reaction has low activity. What should I check?
Q3: Are there tools to monitor NADPH dynamics in live cells? Yes. Genetically encoded biosensors like the NAPstar family allow real-time, subcellular monitoring of the NADPH/NADP+ ratio in live cells [1]. These are ideal for studying redox metabolism without extracting metabolites.
The following diagram illustrates a typical workflow for using a selective NADPH oxidase inhibitor to dissect the role of NADPH-derived ROS in a cellular model, such as a cancer cell line.
Protocol: Inhibiting NOX1 in a Colon Cancer Model This protocol is based on research that used the probe molecule ML171 to study invadopodia formation [3].
For researchers interested in the dynamics of NADPH itself, the following workflow details the use of genetically encoded biosensors.
Protocol: Using NAPstar Biosensors [1]
Q1: What are the primary factors that cause NADPH tetrasodium salt degradation? this compound is highly sensitive to moisture and light [1]. It is also inherently unstable in aqueous solutions over time, making proper storage and solution handling critical.
Q2: What is the correct way to store the powder form? The powder should be stored in its original light-protected container (often an amber glass bottle) in a dry, cool place. For long-term stability, it is recommended to store the powder at -20°C [2].
Q3: How should I prepare and store stock solutions? Use nuclease-free, sterile water to prepare stock solutions [3]. While it is soluble at 50 mM (41.67 mg/mL) or 100 mg/mL in water [3] [2], it is highly recommended to prepare stock solutions fresh daily for critical experiments. If you must store a solution, aliquot it into single-use vials and store them at or below -20°C, avoiding repeated freeze-thaw cycles.
Q4: The absorbance of my NADPH solution is lower than expected. What does this indicate? A lower-than-expected absorbance, particularly at 340 nm, is a strong indicator of degradation or oxidation of the NADPH. You should discard the solution and prepare a fresh one from a properly stored powder aliquot [3].
| Problem & Symptoms | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Purity / Poor Assay Performance: Inconsistent results in enzyme kinetics (e.g., with CYB5R3 or CYP450) [4]. | Degraded powder due to improper storage (moisture, light) or use of old stock solution. | Verify storage conditions (-20°C, desiccated); prepare a fresh stock solution and re-test [1] [2]. |
| Rapid Loss of Signal: Absorbance at 340 nm decreases rapidly during an experiment [3]. | Oxidation from exposure to air or metal ions; solution is too old. | Use fresh solution; include antioxidants in buffer if compatible with the experiment; ensure containers are sealed. |
| Unexpectedly Low Solubility | Use of incorrect solvent (NADPH is insoluble in DMSO and ethanol) [3]. | Use only water or the specified aqueous buffer for reconstitution [3]. |
This protocol visualizes the workflow for preparing a standard NADPH stock solution.
This diagram outlines the logical workflow for verifying NADPH concentration and troubleshooting potential issues.
For quick reference, the key quantitative data is summarized in the table below.
| Parameter | Specification | Reference |
|---|---|---|
| Molecular Weight | 833.35 g/mol (anhydrous basis) | [1] [4] [2] |
| Purity (as supplied) | ≥93% to ≥97% (HPLC, vendor-dependent) | [1] [4] [2] |
| Solubility in Water | 50 mM (41.67 mg/mL); up to 100 mg/mL reported | [3] [2] |
| Solubility in DMSO | Insoluble | [3] |
| Extinction Coefficient | 6220 M⁻¹cm⁻¹ at 340 nm | Standard biochemical value |
| Long-Term Storage (Powder) | -20°C, desiccated, in light-protected container | [2] |
Based on the gathered information, the core principles for preventing NADPH degradation are:
NADPH degradation is a kinetic process highly dependent on several environmental factors. The key to managing its stability lies in controlling these parameters during storage and experimental use [1].
The table below summarizes the major factors affecting NADPH stability and practical recommendations:
| Factor | Effect on NADPH Stability | Recommended Practice |
|---|---|---|
| Temperature [1] | Rate of degradation is proportional to temperature. | Prepare solutions on ice; store frozen at -20°C or -80°C; avoid repeated freeze-thaw cycles. |
| pH [1] | Rate of degradation is proportional to hydronium ion concentration (lower pH = faster degradation). | Store and handle NADPH solutions at a neutral or slightly alkaline pH. |
| Buffer Anions [1] | Phosphate and acetate anions catalyze degradation. Rate constants differ more at lower anion concentrations. | Use buffers like Tris-HCl or HEPES; minimize phosphate/acetate concentration if their use is unavoidable. |
| Ionic Strength [1] | Degradation rate decreases with increasing ionic strength at neutral pH. | Consider the use of salts to adjust ionic strength as a potential stabilization strategy at neutral pH. |
| Comparative Stability [1] | NADPH is generally less stable than NADH under the same conditions. | Apply stricter control measures for NADPH compared to NADH. |
Here is a detailed methodology for preparing and handling stable NADPH solutions.
Workflow Overview
Materials & Reagents
Step-by-Step Procedure
Q1: Why does my NADPH solution show a decrease in absorbance at 340 nm (A₃₄₀) over time? A decrease in A₃₄₀ directly indicates the degradation of NADPH to NADP⁺, as the reduced form absorbs at 340 nm [2]. This is likely due to improper handling. Ensure you are preparing solutions on ice, using the correct buffer, storing at -80°C, and thawing on ice immediately before use.
Q2: Can I use phosphate-buffered saline (PBS) to prepare NADPH solutions? It is not recommended. Phosphate anions have been shown to catalyze the degradation of NADPH [1]. For critical experiments, use alternative buffers like Tris or HEPES. If you must use PBS, prepare the solution immediately before use and do not store it.
Q3: How long can I store a NADPH solution? There is no universal expiry time, as it depends on your handling. A properly aliquoted and flash-frozen solution at -80°C can be stable for months. Always monitor the A₃₄₀ of a fresh standard to compare against older stocks. Solutions kept on ice during experiments should be used within a few hours.
Q4: My enzyme reaction rate is slowing down. Could degraded NADPH be the cause? Yes. Inefficient regeneration of the costly NADPH cofactor can impair enzymatic catalysis [2]. Using a degraded or inactive NADPH stock will lead to reduced reaction rates and erroneous results. Always use a fresh, high-quality NADPH preparation for kinetic assays.
Q5: Is NADPH more or less stable than NADH? Under the same conditions, NADPH is generally less stable than NADH [1]. Therefore, the precautions for NADPH need to be even more rigorously applied.
For systems involving NADPH-dependent enzymes like Alcohol Dehydrogenase (ADH) for cofactor regeneration, enzyme stability can also be a limiting factor. Computational protein design tools like PROSS have been successfully used to engineer mutant ADH enzymes (e.g., CbADH-6M) with significantly improved soluble expression and thermal stability, leading to much more efficient NADPH regeneration systems for industrial catalysis [2].
The table below summarizes how NADPH oxidase systems and common inhibitors can interfere with ROS assays, along with strategies to mitigate these issues.
| Interference Type | Specific Issue / Compound | Impact on ROS Assays | Recommended Solution / Alternative |
|---|---|---|---|
| Enzyme Inhibition | Diphenylene iodonium (DPI) | Inhibits flavoenzymes (including NOXs), but also affects xanthine oxidase, nitric oxide synthase, and cytochrome P-450 reductase, leading to non-specific results [1]. | Use genetic approaches (e.g., NOX knockdown/knockout) or newer, more specific NOX inhibitors (e.g., GKT137831) [2]. |
| Enzyme Inhibition | Apocynin | Lack of specificity for NOX enzymes; evidence for direct engagement with NOX is often unconvincing [2]. | Avoid using apocynin or DPI as the sole evidence for NOX involvement; discuss their lack of specificity in reports [2]. |
| False "Inhibitors" | VAS2870, VAS3947 | Initially thought to be NOX inhibitors, but some studies show they are covalent, bona-fide inhibitors that alkylate a cysteine residue in the NOX dehydrogenase domain [1]. | Interpret results with caution; these compounds can be true inhibitors, but their effects need validation with multiple assays [1]. |
| Assay Interference | Small Molecule "Inhibitors" | Many compounds described as NOX inhibitors display significant ROS-scavenging and/or assay-interfering properties, which can be mistaken for direct inhibition [1]. | Use orthogonal assays and direct binding studies to distinguish true enzyme ligands from ROS-scavenging molecules [1]. |
| System Activation | NADPH Oxidase (NOX) Activity | The primary purpose of NOX enzymes is to produce ROS. Their activity is a desired signal in some studies but an unwanted confounding background in others [1]. | For controlled H2O2 generation, use genetically expressed d-amino acid oxidase. For superoxide, use redox cyclers like paraquat or MitoPQ [2]. |
Here are detailed methodologies for two key approaches that can help overcome the interference issues outlined above.
This protocol uses DHE as a more robust alternative to the commonly used but problematic DCFH-DA dye for quantifying intracellular ROS, particularly superoxide [3].
Cell Culture and Seeding:
Treatment (Optional): To induce oxidative stress for assay validation, treat cells with compounds like H2O2 (e.g., 250-1000 µM) or Menadione (e.g., 25-100 µM) for 30 minutes [3].
DHE Staining Solution Preparation:
Staining Process:
Measurement and Quantification:
This protocol is crucial for environmental toxicology studies measuring the oxidative potential (OP) of PM, which can be confounded by various factors [4].
Sample Preparation: Extract PM components into a suitable solvent, such as a potassium phosphate buffer [4].
Assay Setup:
Reaction Quenching and Measurement:
Data Reporting: Report the oxidative potential as either volume-normalized (DTTv) for exposure assessment or mass-normalized (DTTm) for intrinsic property analysis of PM [4].
To help visualize the critical steps and decision points in troubleshooting NADPH and inhibitor interference, the following diagram outlines a general workflow.
Based on the current literature, here are the most critical actionable insights for researchers:
For researchers optimizing NADPH in enzyme assays, selecting the right measurement tool is crucial. The table below summarizes two prominent approaches identified in the literature.
| Technique | Principle | Key Features | Applicable Experimental Contexts |
|---|
| Genetically Encoded Sensor (e.g., iNap) [1] | Fluorescence resonance energy transfer (FRET) upon NADPH binding. | • Enables real-time, subcellular monitoring (e.g., cytosol vs. mitochondria). • High specificity for NADPH over NADH. • Requires transfection and live-cell imaging setup. | • Tracking dynamic changes in cytosolic NADPH during cell senescence models [1]. • High-throughput drug screening to identify NADPH modulators [1]. | | Enzymatic Regeneration System (e.g., FNR-based) [2] | Continuous reduction of NADP+ back to NADPH using a second enzyme. | • Cost-effective for long-term or large-scale reactions. • Maintains reaction equilibrium, driving substrate conversion. • Can be coupled with light-harvesting electrodes for bias-free operation [2]. | • Continuous electrosynthesis of enantioselective products like chiral amines [2]. • Sustaining activity of NADPH-dependent enzymes (e.g., Imine Reductase) in vitro [2]. |
The following diagram integrates key concepts from recent studies into a general workflow for developing and troubleshooting NADPH-dependent assays, highlighting critical control points.
The workflow is built upon several key findings from current literature that can directly influence your experimental planning:
The table below summarizes key information on NADPH tetrasodium salt handling and observed stability.
| Aspect | Details |
|---|---|
| General Form & Storage (Lyophilized) | White to off-white lyophilized powder; store at -20°C or below, protected from light [1] [2]. |
| Stability in Solution | Prepare aqueous solutions fresh daily for critical enzymatic assays [3]. |
| Observed Short-term Frozen Solution | Can be stored in frozen solution for short periods (e.g., a week) [3]. |
| Indicator of Degradation | Solution turns orange when no longer usable (observed with at least 10mM concentration) [3]. |
| Solubility | Soluble in water (100 mg/mL); insoluble in DMSO and ethanol [1]. |
Based on the available information, here are practical recommendations for handling this compound in the laboratory:
The following chart outlines a suggested workflow for deciding how to handle your NADPH solution, incorporating the guidelines above.
The core issue of uneven staining depth or sediment is often linked to the solubility of the dye. A established solution is a modified method using dimethyl sulfoxide (DMSO) to improve the process.
The table below summarizes the problem and the solution as identified in the literature.
| Issue | Likely Cause | Recommended Solution | Key Benefit |
|---|---|---|---|
| Long staining process; uneven dye depth; sediment/artifacts on the stained piece [1]. | Poor solubility of Nitrotetrazolium Blue (NBT) in the staining solution [1]. | Using a modified NADPH-TR staining method with DMSO [1]. | Shorter staining time, uniform and clear staining, no impurity pollution [1]. |
The search results confirm that a modified protocol exists but do not list the specific, step-by-step instructions.
While the specific DMSO-modified protocol is crucial, general principles for consistent staining also apply. The following workflow outlines key steps to ensure reliable results, from sample preparation to imaging.
The table below summarizes the basic information available for this compound, which is a ubiquitous coenzyme acting as an electron donor in reactions utilizing dehydrogenase and reductase enzymes [1].
| Property | Description |
|---|---|
| CAS Number | 2646-71-1 [1] |
| Empirical Formula | C₂₁H₂₆N₇O₁₇P₃ · 4Na [1] |
| Form | Yellow solid [1] |
| Purity | ≥90% by HPLC; ≥93% by enzymatic assay [1] |
| Solubility | 50 mg/mL in Water [1] |
| Storage | -20°C; Hygroscopic [1] |
While specific methods for NADPH were not found, the general workflow for HPLC method development and validation is well-established. The following diagram illustrates the key stages, drawing on examples from the analysis of other compounds [2].
Key steps in the workflow include:
While both NADPH and NADH are electron carriers, they are not interchangeable. Their primary difference lies in their distinct metabolic functions: NADH is central to catabolic processes (energy production), whereas NADPH is crucial for anabolic processes (biosynthesis) and antioxidant defense [1] [2].
The table below summarizes their core characteristics:
| Feature | NADPH (Tetrasodium Salt) | NADH |
|---|---|---|
| Primary Cellular Function | Anabolism & Redox Defense | Catabolism & Energy Production |
| Redox State | Reduced form of NADP⁺ | Reduced form of NAD⁺ |
| Major Metabolic Pathways | Pentose phosphate pathway, Fatty acid and nucleotide synthesis [3] [2] | Glycolysis, Tricarboxylic Acid (TCA) cycle, Fatty acid oxidation [1] [2] |
| Key Reactivity Role | Electron donor in reductive biosynthesis (e.g., lipids, cholesterol) and for antioxidants like glutathione [2]. Also a substrate for ROS-generating enzymes like NADPH oxidases (NOXs) [4] [2]. | Electron donor to the mitochondrial electron transport chain for ATP synthesis [1] [2]. |
| Cellular Compartmentalization | Predominantly cytosolic [2] | Both cytosolic and mitochondrial; cytosolic NADH requires shuttles (malate-aspartate, glycerol-3-phosphate) to transfer electrons to mitochondria [2]. |
| Experimental Applications | Cofactor for reductases and dehydrogenases; studied as an exogenous agent for neuroprotection [5]. | Cofactor for dehydrogenase reactions in energy metabolism; used to assess metabolic state via fluorescence imaging [6]. |
The following diagram illustrates the central, compartmentalized roles of NADH and NADPH in cellular metabolism, highlighting why their pools are maintained separately.
When designing experiments, it's critical to select the correct cofactor based on the enzyme system being studied.
The efficiency of NADPH versus NADH is highly dependent on the specific enzyme system. The following table summarizes experimental findings from recent research.
| Enzyme / System | Observed Efficiency & Preference | Key Experimental Evidence & Parameters |
|---|---|---|
| NQO1 (Quinone Reductase) | Strong preference for NADPH [1]. Activity tightly coupled to NADPH/NADP+ redox status. | In intact pulmonary arterial endothelial cells, NQO1 activity decreased by 74% when NADPH/NADP+ was lowered, but was unaffected by changes in NADH/NAD+ [1]. |
| Nox4 (NADPH Oxidase 4) | Exclusive use of NADPH [2]. No activity observed with NADH. | Cell lysates with Nox4 showed H2O2 production with NADPH (Km = 55 µM) and no activity with NADH. The isolated dehydrogenase (DH) domain also required NADPH [2]. |
| SpNOX (Bacterial NADPH Oxidase) | Uses both, but more efficient with NADPH [3]. | The crystal structure and enzymology of the SpNOX DH domain revealed it functions as a flavin reductase for which hydride transfer from NAD(P)H to FAD is a key step. It can use both cofactors, which is a characteristic of some bacterial enzymes [3]. |
| Cytochrome P450 (CYP) System | Partnership is context-dependent [4]. The preferred in vivo redox partner (POR/NADPH vs. Cytb5R/NADH) can determine metabolic rates and pathways. | In human hepatocytes, CYP3A4 activity was accurately recapitulated using NADH and the Cytb5R pathway, challenging the traditional NADPH-POR-centric view. Imaging showed equivalent NADH and NADPH concentrations in cells, suggesting partnership selection is cofactor-independent and influenced by protein interactions [4]. |
The studies cited rely on several established biochemical and cell biology methods to assess electron donor efficiency.
The diagram below maps the central role of NADPH in cellular redox biochemistry and the key experimental approaches used to study it.
For a critical reagent like NADPH tetrasodium salt, lot-specific testing is a standard practice among manufacturers. The Certificate of Analysis (CoA) is the key document that provides this data for each product batch [1] [2].
While not a complex "activity" test, measuring the concentration of NADPH in solution via spectrophotometry is a fundamental and required quality check. The reduced form of NADPH has a characteristic absorption peak that distinguishes it from its oxidized form (NADP+).
The experimental workflow for this verification is straightforward:
l is the pathlength in cm.This method allows you to confirm the concentration of the functionally active, reduced NADPH in your stock solution.
Different suppliers may have varying purity grades and specifications. The table below summarizes information from several major vendors to aid in product comparison.
| Supplier / Brand | Reported Purity | Key Specifications & Applications | Solubility |
|---|---|---|---|
| Santa Cruz Biotechnology [1] | ≥95% (HPLC) | General research use; cited in enzyme kinetics, oxidative stress studies. | Information not specified in snippet. |
| Thermo Scientific [3] | 96% (Extra Pure) | Chemical formula: C21H26N7Na4O17P3; Molecular Weight: 833.35 g/mol. | Soluble in water. |
| Calbiochem (Merck) [4] | ≥90% (HPLC); ≥93% (enzymatic) | Used in cytochrome P450 epoxidation, metabolic stability assays. | 50 mg/mL in water. |
| R&D Systems / Tocris [2] | ≥93% | A cofactor for many anabolic enzymes; noted by a user as "more stable". | 50 mM in water. |
| Selleckchem [7] | 99.93% | Research use; role in biosynthesis and neutralizing ROS. | 100 mg/mL in water. |
Crucial Handling Information:
Based on the available information, I suggest a practical approach to ensure you are using high-quality NADPH:
| Method Category | Key Features & Principle | Key Applications | Considerations |
|---|---|---|---|
| Spectrophotometric Assays [1] | Measures absorbance change at 340 nm; simple, cost-effective, widely used. | High-throughput screening, enzyme activity (e.g., G6PD deficiency) [1] [2]. | Lower sensitivity; potential interference from other compounds [3] [1]. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) [4] | High sensitivity & specificity; separates & detects mass of analytes. | Absolute quantification; validating other methods; redox ratio (NADPH/NADP+) measurement [4]. | Expensive; complex sample prep critical to prevent interconversion [4]. |
| Genetically Encoded Biosensors (e.g., NAPstars) [5] | Real-time, subcellular resolution in live cells; measures NADPH/NADP+ ratio. | Dynamic, compartment-specific redox monitoring (e.g., cytosolic homoeostasis) [5]. | Requires genetic engineering of cell lines; potential pH sensitivity [5]. |
| Electrochemical Sensors (e.g., PFED) [2] | Portable, low-cost; measures current from NADPH oxidation. | Point-of-care diagnostics; repeated measurements on a single device [2]. | Newer technology; performance can be matrix-dependent [2]. |
A critical, often-overlooked factor in NADPH analysis is the sample preparation method, as it dramatically impacts accuracy.
Research highlights that a major challenge in measuring NADPH, NADP+, and their NAD counterparts is the interconversion between oxidized and reduced forms during extraction, which leads to highly inaccurate ratios [4].
A comparative study identified that an extraction solvent of 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid was most effective at minimizing this interconversion, followed by 80% methanol. In contrast, traditional hot or cold aqueous buffers performed poorly. After extraction with acidic solvent, immediate neutralization is required to prevent acid-catalyzed degradation of NADPH [4].
The following workflow diagram summarizes the key steps for accurate NADPH measurement based on these findings.
NADPH's biological importance comes from its role as a central electron donor in a crucial redox network. Understanding this context is key to designing relevant assays [1].
The field is moving beyond simple quantification towards more dynamic and integrated analysis:
NADPH plays a complex and context-dependent role in cell survival and ferroptosis. It is not merely an inhibitor but a crucial metabolite whose function depends on which biochemical pathway it supports.
The table below summarizes its key opposing functions:
| Role of NADPH | Biochemical Pathway | Effect on Ferroptosis | Key Proteins / Enzymes |
|---|---|---|---|
| Pro-Survival / Anti-ferroptotic | GPX4 Antioxidant System [1] | Inhibition | Glutathione Reductase (GR), Glutathione Peroxidase 4 (GPX4) |
| FSP1 Antioxidant System [2] | Inhibition | Ferroptosis Suppressor Protein 1 (FSP1), N-myristoyltransferase 2 (NMT2) | |
| Pro-Ferroptotic | NOX Enzyme Activity [3] [4] | Promotion | NADPH Oxidase (NOX) |
This dual role can be visualized in the following pathway diagram, which integrates the key regulatory mechanisms:
The following table summarizes key experimental findings that elucidate the specific roles of NADPH in different models of ferroptosis.
| Experimental Context | NADPH-Related Target / Mechanism | Key Experimental Findings | Citation |
|---|---|---|---|
| Septic AKI in Diabetic Mice | NADPH oxidase (NOX) inhibition by Vas2870 | Vas2870 (10 mg/kg) reduced ROS, improved renal function (BUN, creatinine), and suppressed ferroptosis markers (ASCL4, FTH1, GPX4). | [3] |
| Neuronal Excitotoxicity Model | NADPH enhances FSP1 myristoylation via NMT2 | Exogenous NADPH increased membrane-localized FSP1, strengthening ferroptosis resistance. Arg-291 of NMT2 was critical. | [2] |
| Cancer Therapy (Nanocatalyst) | Mimicking NOX activity with Fe(II)–PW11 | The catalyst consumed NADPH to generate O₂˙⁻, depleting antioxidant defenses and synergistically triggering ferroptosis in tumors. | [4] [5] |
For researchers looking to replicate or build upon these findings, here are the methodologies related to the key experiments cited above.
This protocol is based on the study using Vas2870 in a murine model of septic acute kidney injury (AKI) [3].
This protocol is derived from the study exploring the NADPH-NMT2-FSP1 axis [2].
| Manufacturer/Supplier | Catalog Number | Purity | Price (as listed) |
|---|---|---|---|
| Merck (Calbiochem) [1] | 481973 | ≥90% by HPLC; ≥93% by enzymatic assay | Listed, requires quote |
| Santa Cruz Biotechnology [2] | sc-202725 | ≥95% | $46.00 (25 mg) |
| Biomatik [3] | A4214 | High Purity (Grade) | $88.00 (100 mg) |
NADPH tetrasodium salt is widely used as an essential electron donor in enzymatic studies. The following examples from research literature illustrate its use in specific experimental protocols.
Inhibition Kinetics of CYP1B1 [4]: This protocol measures the inhibition of the enzyme Cytochrome P450 1B1 (CYP1B1). The reaction mixture includes potassium phosphate buffer (pH 7.4), magnesium chloride, recombinant human CYP1B1, the substrate 7-ethoxyresorufin, and an inhibitor. The reaction is initiated by adding This compound (final concentration 1 mM). The formation of the fluorescent product, resorufin, is measured over 30 minutes to determine the enzyme's activity and inhibition kinetics.
Characterization of AKR1C3 Enzyme Variants [5]: In this study, the kinetic parameters of aldo-keto reductase (AKR1C3) and its genetic variants are determined. The enzyme's activity is monitored by measuring the rate of NAD+ generation at 340 nm when the enzyme oxidizes its substrate, S-tetralol. While this particular assay uses NAD+, it demonstrates a common method for measuring dehydrogenase activity, which often utilizes NADPH as a cofactor in reduction reactions. The setup involves a system with potassium phosphate buffer (pH 7.0), S-tetralol, NAD+, and the purified enzyme.
To help visualize the context of NADPH-related research, the diagram below outlines a general experimental workflow for identifying and validating NADPH oxidase (NOX) inhibitors, as detailed in the scientific literature [6] [7].
A key finding from recent studies is that many compounds initially reported as NOX inhibitors turn out to be reactive oxygen species (ROS) scavengers or interfere with the assay itself. The workflow highlights the importance of rigorous controls and direct binding studies to identify true enzyme inhibitors, such as VAS2870 and VAS3947, which covalently bind to a cysteine residue in the NADPH-binding site [6] [7].
When selecting and using this compound for your research, please consider the following: